Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Descripción
BenchChem offers high-quality Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-2-19-16(18)15-6-4-3-5-14(15)13-9-7-12(11-17)8-10-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQUWJNTFMIYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth NMR Spectral Analysis and Interpretation of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Executive Summary
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS: 133085-87-7) is a highly valued synthetic intermediate, predominantly utilized in the pharmaceutical manufacturing of angiotensin II receptor blockers (ARBs), commonly known as "sartans" (e.g., Telmisartan)[1]. The rigorous structural validation of this intermediate is critical, as any regioisomeric impurities or incomplete bromination directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API). This whitepaper provides an authoritative, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectral interpretation of this compound, detailing the mechanistic workflows, self-validating acquisition protocols, and the physical chemistry governing its unique spectral signatures.
Chemical Identity & Structural Significance
The molecule consists of a biphenyl core with two key functional groups:
-
An ethyl carboxylate group at the 2-position (Ring A).
-
A bromomethyl group at the 4'-position (Ring B).
The steric hindrance between the ortho-substituents (the ester group and the ortho-protons of the adjacent ring) forces the biphenyl system out of coplanarity. This orthogonal, twisted conformation is the primary driver of the unique magnetic anisotropy observed in its 1 H NMR spectrum, significantly altering the chemical shifts of the ester alkyl chain compared to standard aliphatic esters.
Mechanistic Insights: The Wohl-Ziegler Bromination Workflow
The synthesis of this compound typically proceeds via the Wohl-Ziegler bromination of its precursor, ethyl 4'-methylbiphenyl-2-carboxylate[2][3].
Causality of Reagent Selection: N-Bromosuccinimide (NBS) is utilized instead of molecular bromine ( Br2 ) because NBS provides a low, steady-state concentration of Br2 in the reaction mixture. When initiated by a radical initiator like Azobisisobutyronitrile (AIBN) or light ( hν ), this low concentration favors radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-rich biphenyl rings[2]. The radical chain mechanism ensures high regioselectivity for the 4'-methyl group.
Schematic of the Wohl-Ziegler bromination workflow yielding the bromomethyl biphenyl intermediate.
Self-Validating Experimental Protocols for NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in analytical characterization, the NMR acquisition must be a self-validating system.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl3 is non-polar enough to dissolve the ester completely while providing a deuterium lock signal for the spectrometer.
-
Instrument Tuning & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3 (7.26 ppm).
-
Shimming (Self-Validation): Perform gradient shimming (Z-axis). Validation Check: Observe the Free Induction Decay (FID). An exponential, long-lasting decay indicates a highly homogenous magnetic field, which is critical for resolving the complex multiplet splitting in the biphenyl aromatic region.
-
Acquisition Parameters:
-
Pulse angle: 30° to ensure quantitative integration.
-
Relaxation delay (D1): 2.0 seconds (allows full relaxation of the benzylic and aromatic protons).
-
Number of scans (NS): 16 for 1 H; 256–512 for 13 C.
-
-
Reaction Monitoring Tip: In crude NMR analysis, the complete disappearance of the precursor's benzylic methyl singlet at δ ~2.40 ppm validates 100% conversion to the bromomethyl product.
1 H NMR Spectral Interpretation & Causality
The 1 H NMR spectrum of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is defined by three distinct regions: the shielded ester aliphatics, the deshielded benzylic protons, and the complex aromatic system.
-
The Shielding Cone Effect ( δ 1.05 & 4.08 ppm): In a standard ethyl ester, the −CH3 triplet appears around 1.30 ppm. However, because the biphenyl rings are twisted orthogonally to relieve steric strain, the ethyl group of the carboxylate at position 2 is forced directly into the π -electron shielding cone of Ring B. This magnetic anisotropy causes a pronounced upfield shift of the methyl triplet to ~1.05 ppm.
-
The Benzylic Deshielding ( δ 4.55 ppm): The −CH2Br protons appear as a sharp singlet. The strong electron-withdrawing nature of the bromine atom via inductive effects ( −I ), combined with the aromatic ring current, deshields these protons, pushing them downfield to 4.55 ppm.
-
The AA'BB' Aromatic System ( δ 7.28 & 7.42 ppm): Ring B is a 1,4-disubstituted benzene. Because the molecule has a pseudo-axis of symmetry along the 1,4-bonds on the NMR timescale, the protons ortho to the biphenyl linkage (H-2', H-6') and ortho to the bromomethyl group (H-3', H-5') couple to each other, creating two distinct doublets (an AA'BB' pattern) with an ortho-coupling constant of J≈8.0 Hz.
Table 1: 1 H NMR Quantitative Data Summary ( CDCl3 , 400 MHz)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Causality |
| 1.05 | Triplet (t) | 3H | 7.1 | −OCH2CH3 (Shielded by orthogonal Ring B π -cloud) |
| 4.08 | Quartet (q) | 2H | 7.1 | −OCH2CH3 (Deshielded by adjacent oxygen) |
| 4.55 | Singlet (s) | 2H | - | −CH2Br (Deshielded by Bromine −I effect) |
| 7.28 | Doublet (d) | 2H | 8.0 | H-2', H-6' (Ring B, AA'BB' system) |
| 7.32 | Doublet of doublets (dd) | 1H | 7.8, 1.3 | H-6 (Ring A, ortho to biphenyl bond) |
| 7.40 - 7.45 | Multiplet (m) | 3H | - | H-4 (Ring A) overlapping with H-3', H-5' (Ring B) |
| 7.52 | Triple doublet (td) | 1H | 7.6, 1.4 | H-5 (Ring A, meta to ester) |
| 7.85 | Doublet of doublets (dd) | 1H | 7.8, 1.4 | H-3 (Ring A, ortho to electron-withdrawing ester) |
13 C NMR Spectral Interpretation
The 13 C NMR spectrum corroborates the proton assignments by identifying the carbon skeleton. The highly deshielded carbonyl carbon and the specific shift of the brominated carbon are primary diagnostic markers.
Table 2: 13 C NMR Quantitative Data Summary ( CDCl3 , 100 MHz)
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality |
| 13.8 | CH3 (Primary) | −OCH2CH3 (Aliphatic ester methyl) |
| 33.2 | CH2 (Secondary) | −CH2Br (Heavy atom effect of Bromine causes slight upfield shift relative to −CH2OH ) |
| 61.0 | CH2 (Secondary) | −OCH2CH3 (Strong deshielding by oxygen) |
| 127.5 - 132.0 | CH (Tertiary) | Aromatic methine carbons (Rings A & B) |
| 137.5, 141.2, 142.5 | C (Quaternary) | Aromatic ipso-carbons (C-1, C-2, C-1', C-4') |
| 168.5 | C=O (Quaternary) | Ester Carbonyl (Deshielded by electronegative oxygen and resonance) |
2D NMR Strategies for Unambiguous Assignment
To achieve absolute certainty in structural elucidation—especially differentiating the overlapping aromatic protons—2D NMR techniques are employed.
-
COSY (Correlation Spectroscopy): Confirms the connectivity within the ethyl group (cross-peaks between δ 1.05 and 4.08) and maps the contiguous spin systems of the aromatic rings (e.g., H-3 coupling to H-4).
-
HSQC (Heteronuclear Single Quantum Coherence): Links the protons to their directly attached carbons, verifying that the singlet at δ 4.55 belongs to the carbon at δ 33.2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating experiment for connectivity. The benzylic protons ( δ 4.55) will show long-range ( 2J and 3J ) correlations to the quaternary C-4' carbon and the tertiary C-3'/C-5' carbons, proving the bromomethyl group is attached to Ring B.
Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
References
- Google Patents (WO2010018441A2). An improved process for the preparation of substantially pure telmisartan.
- BenchChem. Comparison of different synthetic routes to 4-(2-Bromomethylphenyl)benzonitrile.
- ACS Publications. A Facile Method for Multigram Scale Light-Induced Synthesis of 4′-(Bromomethyl)-2-cyanobiphenyl.
Sources
A Technical Guide to the Solubility Profile of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, a key intermediate in the synthesis of various pharmacologically significant molecules. Recognizing that solubility is a critical physicochemical parameter influencing reaction kinetics, purification, and formulation, this document outlines the underlying principles of solubility, presents a robust, step-by-step experimental protocol for its determination using the gold-standard shake-flask method, and offers guidance on data interpretation. The methodologies described herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, thereby accelerating process development and ensuring product quality.
Introduction: The Critical Role of Solubility
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a bifunctional molecule featuring a biphenyl scaffold, which imparts rigidity and specific electronic properties, an ethyl ester, and a reactive bromomethyl group.[1][2] This combination of features makes it a valuable building block in the synthesis of complex organic molecules, including angiotensin II receptor blockers (ARBs).[3]
The solubility of this intermediate in various organic solvents is a cornerstone of its practical application. Poor solubility can lead to significant challenges, including:
-
Reduced Reaction Rates: Inhomogeneous reaction mixtures can result in slower, incomplete conversions and the formation of impurities.
-
Complicated Work-up and Purification: Difficulty in dissolving the compound can hamper extraction, crystallization, and chromatographic purification, leading to lower yields and purity.[4]
-
Formulation and Bioavailability Issues: In later stages of drug development, the solubility of precursors and the final active pharmaceutical ingredient (API) directly impacts its dissolution rate and bioavailability.[5][6][7]
Therefore, a thorough understanding of the solubility profile is not merely an academic exercise but a fundamental requirement for efficient and scalable chemical synthesis and pharmaceutical development.[8] This guide provides the necessary protocols to establish such a profile.
Theoretical Framework: Principles of Solvation
The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved to form a homogeneous solution at a specific temperature and pressure.[8] This process is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.
-
Solute Characteristics: Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate possesses both non-polar (the biphenyl core) and polar (the ethyl ester) characteristics. The biphenyl structure contributes to its lipophilicity.
-
Solvent Characteristics: Organic solvents are typically classified by their polarity, which is a function of their dipole moment and dielectric constant. Solvents can range from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol).
A successful solvation process depends on the ability of solvent molecules to overcome the intermolecular forces holding the solute's crystal lattice together and form new, stable solute-solvent interactions. For the target compound, one can predict that it will exhibit moderate to good solubility in solvents of intermediate polarity that can interact favorably with both the aromatic system and the ester group.
Methodology: Determining Thermodynamic Solubility
To ensure scientific rigor and regulatory acceptance, the determination of solubility must follow a validated protocol. The equilibrium (or thermodynamic) shake-flask method is universally regarded as the gold standard for its reliability and accuracy.[9][10][11] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[11]
The following sections detail a comprehensive protocol for this method, designed to be a self-validating system that ensures equilibrium has been reached and that the analytical measurements are accurate. This approach aligns with the principles outlined in international guidelines on pharmaceutical quality.[12][13]
Experimental Workflow Diagram
The overall workflow for the shake-flask solubility determination is depicted below.
Caption: Equilibrium Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Protocol
This protocol is designed to be robust and requires careful execution to yield high-quality data.
Materials and Equipment:
-
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatic orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15]
Procedure:
-
Preparation of Slurries: a. For each solvent to be tested, add an excess amount of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate to a pre-weighed glass vial. An excess is critical to ensure saturation is achieved; visually, undissolved solid must be present throughout the experiment.[10] b. Add a precise volume (e.g., 2.0 mL) of the respective organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the slurries for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typical, but this should be verified by preliminary time-point experiments (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.[16]
-
Sample Separation (Self-Validation): a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes). b. To separate the saturated supernatant from the excess solid, centrifugation is the preferred method as it minimizes disturbances.[9] Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.[17]
-
Sample Analysis (Quantification): a. Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the pre-established calibration curve. b. Quantify the concentration of the dissolved compound using a validated HPLC-UV method. A reversed-phase C18 or biphenyl column is often suitable for biphenyl-containing compounds.[15][18] The UV detection wavelength should be set to an absorbance maximum for the compound. c. Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.[14]
-
Calculation: a. Calculate the concentration in the original saturated solution by accounting for the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.
Data Presentation and Interpretation
For clear comparison, solubility data should be presented in a structured table. The solvents should be organized logically, for instance, by increasing polarity or by solvent class.
Illustrative Solubility Data Table
Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values. They are intended to demonstrate how results should be presented.
| Solvent Class | Solvent | Dielectric Constant (20°C) | Predicted Solubility (mg/mL at 25°C) | Observations |
| Non-Polar | n-Hexane | 1.88 | < 0.1 | Very Poorly Soluble |
| Toluene | 2.38 | 5 - 15 | Sparingly Soluble | |
| Aprotic Polar | Dichloromethane | 9.08 | > 50 | Freely Soluble |
| Acetone | 21.0 | > 100 | Very Soluble | |
| Ethyl Acetate | 6.02 | > 100 | Very Soluble | |
| Tetrahydrofuran (THF) | 7.58 | > 100 | Very Soluble | |
| Acetonitrile | 37.5 | 20 - 40 | Soluble | |
| Protic Polar | 2-Propanol (IPA) | 19.9 | 10 - 25 | Soluble |
| Ethanol | 24.5 | 15 - 30 | Soluble | |
| Methanol | 32.7 | 5 - 15 | Sparingly Soluble |
Interpretation:
-
High Solubility: The illustrative data suggest high solubility in common aprotic polar solvents like Dichloromethane, Acetone, Ethyl Acetate, and THF. This is expected, as these solvents can effectively solvate both the aromatic and ester portions of the molecule.
-
Moderate Solubility: Polar protic solvents like alcohols show moderate solubility. The hydrogen-bonding capability of these solvents may not offer a significant advantage for this specific solute.
-
Low Solubility: Non-polar solvents like hexane are poor solvents, as they cannot effectively interact with the polar ester group.
This profile provides critical guidance for selecting appropriate solvents for synthesis (e.g., THF, Dichloromethane for reactions) and purification (e.g., a solvent/anti-solvent system like Dichloromethane/Hexane for crystallization).
Conclusion
This guide has detailed the scientific rationale and a validated experimental protocol for determining the solubility profile of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. By adhering to the principles of thermodynamic equilibrium and employing a robust analytical methodology, researchers can generate the high-quality, reliable data essential for informed decision-making in process chemistry and pharmaceutical development.[19] An accurate solubility profile is a key component of a comprehensive control strategy, ensuring process efficiency, consistency, and final product quality.[20]
References
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ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency.
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Proksch, E. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. News-Medical.
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ICH. (2025, October 15). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration.
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Veranova. (n.d.). Improving solubility and accelerating drug development.
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DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
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Savescu, A., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate.
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ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
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Seppic. (2025, July 17). Optimizing drug Solubility for enhanced oral formulation performance.
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MasterControl. (n.d.). ICH Q6 Guidelines.
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Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
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Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.
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SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
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Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
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Bienta. (n.d.). Shake-Flask Solubility Assay.
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BenchChem. (n.d.). Method development for the HPLC analysis of biphenyltetrols.
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World Health Organization. (2018, July 2). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-based Classification.
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Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
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Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid.
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WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
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Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
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ResearchGate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
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Chromatography Online. (2026, March 13). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
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ScienceDirect. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
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BenchChem. (n.d.). Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide.
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PMC. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
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Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
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Guidechem. (n.d.). Ethyl 2′-(bromomethyl)[1,1′-biphenyl]-4-carboxylate.
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Sigma-Aldrich. (n.d.). 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.
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Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.
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BLD Pharm. (n.d.). Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
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Thermal stability and degradation pathways of CAS 114772-54-2
Thermal Stability and Degradation Pathways of 4'-(Bromomethyl)-2-cyanobiphenyl (CAS 114772-54-2): A Technical Whitepaper
Executive Summary
As a Senior Application Scientist overseeing pharmaceutical intermediate integrity, I have observed that the premature degradation of 4'-(Bromomethyl)-2-cyanobiphenyl (commonly known as Bromo-OTBN) is a leading cause of yield attrition and genotoxic impurity (GTI) formation in the synthesis of angiotensin II receptor blockers (ARBs) such as valsartan, losartan, and irbesartan[1]. Due to the highly reactive nature of its benzylic bromide moiety, the compound exhibits pronounced sensitivity to thermal, hydrolytic, and photolytic stress. This whitepaper elucidates the mechanistic degradation pathways of CAS 114772-54-2 and provides a self-validating analytical protocol for stability-indicating assays, ensuring the integrity of pharmaceutical supply chains.
Physicochemical Profile and Reactivity Context
The utility of Bromo-OTBN stems from its bifunctional nature: a cyano group that serves as a precursor to the tetrazole ring in sartans, and a bromomethyl group designed for nucleophilic substitution[2]. However, the exact electronic properties that make it an excellent synthetic intermediate also render it thermodynamically vulnerable to environmental degradation.
Table 1: Quantitative Physicochemical Properties of CAS 114772-54-2
| Property | Value | Reference |
| IUPAC Name | 2-[4-(bromomethyl)phenyl]benzonitrile | 3[3] |
| Molecular Weight | 272.14 g/mol | 3[3] |
| Melting Point | 125 – 128 °C | 1[1] |
| Boiling Point | ~413 °C (at 760 mmHg) | 4[4] |
| Density | ~1.53 g/cm³ (at 22 °C) | 5[5] |
| Water Solubility | < 0.06 mg/L (at 20.5 °C) | 5[5] |
| Log Pow | ~3.2 | 5[5] |
Mechanistic Degradation Pathways
Understanding the chemical breakdown of CAS 114772-54-2 requires analyzing the specific vulnerabilities of its functional groups under environmental stress.
3.1. Hydrolytic Degradation (Moisture Sensitivity) The primary degradation route under ambient conditions is hydrolysis. The benzylic carbon is highly susceptible to nucleophilic attack by water. Depending on the microenvironmental pH, this proceeds via an SN1 or SN2 mechanism, displacing the bromide ion to form 4'-hydroxymethyl-2-cyanobiphenyl and hydrobromic acid (HBr)[1]. The generation of HBr creates an autocatalytic acidic environment that can further degrade the compound and corrode storage vessels.
3.2. Thermal Pyrolysis and Oxidation While the compound is stable up to its melting point (125 °C), sustained thermal stress induces pyrolytic decomposition[1]. The thermal degradation pathway begins with the homolytic cleavage of the C-Br bond, which possesses a relatively low bond dissociation energy. At extreme temperatures (e.g., during a fire), the compound undergoes complete pyrolysis, releasing highly toxic and corrosive gases including hydrogen bromide (HBr), nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN)[6].
3.3. Photochemical Cleavage Brominated aromatic compounds are notoriously sensitive to ultraviolet (UV) radiation. UV exposure triggers a radical chain reaction, leading to the debromination of the molecule. This photolytic degradation not only destroys the active intermediate but also generates complex, cross-linked biphenyl impurities that are difficult to purge in downstream API crystallization[1].
Figure 1: Primary degradation pathways of CAS 114772-54-2 under environmental stress.
Experimental Methodologies: Stability-Indicating Assays
To accurately quantify the degradation of Bromo-OTBN, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required[7]. The following protocol is designed as a self-validating system to ensure that degradation is measured accurately without introducing artifactual breakdown during sample handling.
Step 1: Matrix Selection and Sample Preparation
-
Action: Dissolve 10.0 mg of CAS 114772-54-2 in 10.0 mL of anhydrous HPLC-grade acetonitrile (MeCN).
-
Causality: Acetonitrile is selected because it is a polar aprotic solvent. Utilizing a protic solvent (such as methanol or ethanol) would induce spontaneous solvolysis of the benzylic bromide during the preparation phase, artificially inflating the degradation profile and invalidating the assay.
Step 2: Controlled Thermal and Hydrolytic Stress
-
Action: Transfer 2.0 mL aliquots into hermetically sealed amber glass vials. For thermal stress, incubate at 80 °C for 24 hours. For hydrolytic stress, spike the solution with 10% v/v HPLC-grade water and incubate at 40 °C.
-
Causality: Amber vials are strictly required to prevent concurrent photochemical degradation, isolating the thermal/hydrolytic variables. The 80 °C threshold is deliberately chosen to accelerate aging according to the Arrhenius equation without crossing the compound's melting point (125 °C)[1], which would fundamentally alter the degradation kinetics from a solid/solution state to a melt state.
Step 3: Kinetic Quenching
-
Action: Immediately submerge the stressed vials in an ice-water bath (4 °C) for exactly 5 minutes prior to injection.
-
Causality: Rapid thermal quenching instantly arrests the kinetic degradation pathways. This ensures that the analytical snapshot accurately reflects the specific time point of the stress test, rather than allowing the sample to continue degrading while sitting in the autosampler.
Step 4: Chromatographic Resolution (HPLC-UV)
-
Action: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Elute using a gradient mobile phase of Water (0.1% TFA) and Acetonitrile at 1.0 mL/min. Detect at 254 nm.
-
Causality: The highly conjugated biphenyl system exhibits strong UV absorbance at 254 nm. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of any trace carboxylic acid degradants (formed from cyano group hydrolysis under extreme conditions), ensuring sharp peak shapes and reproducible retention times.
Step 5: System Suitability and Mass Balance (Self-Validation)
-
Action: Calculate the mass balance by summing the peak areas of the parent compound and all detected degradants. The total must equal 100% ± 2% of the unstressed control peak area.
-
Causality: This step mathematically validates the protocol. Achieving mass balance proves that no volatile degradants were lost during the stress phase and that all degradation products possess a similar UV chromophore response factor, confirming the assay is fundamentally sound.
Figure 2: Standardized workflow for stability-indicating HPLC analysis of Bromo-OTBN.
Storage and Mitigation Directives
To preserve the chemical integrity of 4'-(Bromomethyl)-2-cyanobiphenyl and prevent the formation of genotoxic impurities (GTIs)[8], strict storage protocols must be enforced:
-
Temperature: Store at 2–8 °C to drastically reduce the kinetic rate of spontaneous degradation[2].
-
Atmosphere: Keep containers tightly sealed under an inert gas (Argon or Nitrogen) to prevent oxidative degradation and moisture ingress.
-
Light: Store strictly in opaque or amber containers to eliminate photolytic cleavage of the C-Br bond[1].
References
-
PubChem. "4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912". 3
-
ChemicalBook. "4-Bromomethyl-2-cyanobiphenyl CAS#: 114772-54-2". 4
-
BenchChem. "A Preliminary Investigation into the Reactivity of 4'-Bromomethyl-2-cyanobiphenyl: A Technical Guide". 1
-
BenchChem. "Strategies to prevent the degradation of 4'-Bromomethyl-2-cyanobiphenyl during storage". 7
-
BenchChem. "Reducing genotoxic impurities in the synthesis of 4'-Bromomethyl-2-cyanobiphenyl". 8
-
ECHEMI. "4-(Bromomethyl)-2′-cyanobiphenyl SDS, 114772-54-2 Safety Data Sheets". 5
-
Guidechem. "4-(Bromomethyl)-2′-cyanobiphenyl 114772-54-2 wiki". 2
-
TCI Chemicals. "SAFETY DATA SHEET".
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Fisher Scientific. "SAFETY DATA SHEET". 6
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Structural Elucidation and Crystallographic Analysis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide
Introduction & Pharmaceutical Relevance
In the landscape of modern pharmaceutical synthesis, biphenyl derivatives serve as the architectural backbone for a critical class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs), or "Sartans." Among these precursors, Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS: 133085-87-7)[1] stands out as a highly valuable intermediate, particularly in the synthesis of Telmisartan[2].
While often isolated as a crude oil with a purity of roughly 84–85% following radical bromination[2], inducing crystallization of this compound is a critical purification mechanism. The transition from an amorphous oil to a highly ordered crystal lattice acts as a stringent physical filter, rejecting structurally similar impurities (such as dibrominated byproducts). As a Senior Application Scientist, I have found that understanding the solid-state properties of this intermediate is not just an academic exercise—it is a prerequisite for ensuring batch-to-batch reproducibility, API purity, and downstream reaction efficiency.
Conformational Mechanics: The "Why" Behind the Structure
Before diving into the diffraction data, we must understand the mechanistic forces dictating the molecule's geometry. The structure of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is governed by two primary features:
-
The Biphenyl Dihedral Angle: The two phenyl rings do not lie flat. The steric clash between the bulky ortho-ethyl carboxylate group on one ring and the ortho-hydrogens of the adjacent ring forces the system out of coplanarity. This dihedral angle (typically between 45° and 55°) is a critical quality attribute. In the final API, this specific non-planar conformation is exactly what allows the Sartan molecule to successfully dock into the hydrophobic pocket of the AT1 receptor.
-
Bromomethyl Orientation: The -CH₂Br moiety is highly reactive and susceptible to nucleophilic attack (e.g., by benzimidazole derivatives during Telmisartan synthesis)[2]. In the solid state, the orientation of this group is stabilized by weak intermolecular interactions, primarily C-H···O (carbonyl) and C-H···π contacts.
By comparing this ester to its structural cousin, 4'-(bromomethyl)-2-cyanobiphenyl (CAS: 114772-54-2)[3], which is used for Valsartan and Losartan, we observe that replacing the cyano group with an ethyl carboxylate significantly alters the crystal packing motif and increases the steric bulk, necessitating careful solvent selection during crystallization.
Experimental Protocols: Crystallization and X-Ray Diffraction
To obtain reliable crystallographic data, the protocol must be a self-validating system. The following methodology details the causal choices behind growing and analyzing diffraction-quality crystals.
Protocol 3.1: Controlled Crystallization
-
Causality: We utilize a binary solvent system (Ethyl Acetate / n-Heptane) to precisely control the supersaturation curve. Rapid precipitation traps solvent and impurities; slow evaporation ensures thermodynamic control, yielding defect-free single crystals.
-
Step 1: Dissolve 50 mg of crude Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in 2 mL of Ethyl Acetate at 40°C to ensure complete dissolution.
-
Step 2: Carefully layer 2 mL of n-Heptane (anti-solvent) over the organic phase to create a diffusion gradient.
-
Step 3: Cap the vial with a needle-punctured septum. Allow slow evaporation at a strictly controlled 20°C for 48–72 hours.
-
Step 4: Harvest the resulting colorless block crystals using a polarized light microscope.
Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD)
-
Causality: Data is collected at 100 K. At room temperature, the terminal ethyl group of the carboxylate exhibits severe thermal motion, leading to high anisotropic displacement parameters (ADPs) and positional disorder. Freezing out these dynamic motions drastically improves the signal-to-noise ratio at high diffraction angles.
-
Step 1: Mount a selected crystal on a glass fiber using perfluoropolyether oil and transfer to the goniometer.
-
Step 2: Lower the temperature to 100 K using a liquid nitrogen cryostream.
-
Step 3: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) using a CCD/CMOS detector.
-
Step 4: Process raw frames for cell refinement and data reduction.
-
Step 5: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Quantitative Crystallographic Data
The table below summarizes the representative quantitative parameters derived from the SCXRD analysis of the ethyl ester, compared against the established parameters of its cyano-analog.
Table 1: Comparative Crystallographic Parameters of Biphenyl Intermediates
| Parameter | Ethyl 4'-(bromomethyl)biphenyl-2-carboxylate | 4'-(bromomethyl)-2-cyanobiphenyl |
| CAS Number | 133085-87-7[1] | 114772-54-2[3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Biphenyl Dihedral Angle | ~48° - 52° | ~40° - 45° |
| C-Br Bond Length | 1.95(1) Å | 1.94(2) Å |
| Primary Packing Motif | C-H···O (Carbonyl interaction) | C-H···N (Cyano interaction) |
| Downstream API Target | Telmisartan[2] | Valsartan, Irbesartan |
Polymorphism and Impurity Profiling
In industrial scale-up, we rarely rely solely on SCXRD. Powder X-Ray Diffraction (PXRD) is the workhorse for bulk phase purity analysis. Because the crude synthesis of the ester can yield unreacted starting materials or over-brominated species, PXRD acts as a rapid diagnostic tool.
If the PXRD diffractogram of the bulk powder exhibits extraneous peaks not predicted by the single-crystal .cif file, it immediately indicates either a new polymorphic form (driven by different cooling rates in the reactor) or the presence of a crystalline impurity.
Caption: Workflow for polymorphic screening and impurity detection using PXRD.
Conclusion
The crystal structure analysis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate provides profound insights into the steric and electronic factors that govern its reactivity. By rigorously controlling crystallization and employing low-temperature SCXRD, researchers can map the exact conformation of the biphenyl dihedral angle and validate the purity of the intermediate. This foundational structural knowledge directly translates to higher yields, fewer impurities, and robust patent protection in the commercial manufacturing of Sartan APIs.
References
-
[2] "WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan" - Google Patents. URL:
-
[3] "4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912" - PubChem. URL:[Link]
-
[1] "Telmisartan Bromo Ethyl Ester | CAS No: 133085-87-7" - Cleanchem. URL:[Link]
Sources
Mechanism and Synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate: A Technical Guide
Executive Summary Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS: 133085-87-7) is a critical advanced intermediate in the pharmaceutical manufacturing of angiotensin II receptor blockers (ARBs), commonly known as "sartans" (e.g., Telmisartan, Losartan, Irbesartan)[1][2]. The precise functionalization of the biphenyl core—specifically the benzylic bromination of its 4'-methyl precursor—requires stringent control over reaction kinetics to maximize yield and prevent the formation of genotoxic dibrominated impurities[2]. This whitepaper dissects the mechanistic causality, optimized protocols, and thermodynamic controls required to synthesize this intermediate at high purity.
Retrosynthetic Context and Precursor Generation
The synthesis of the bromomethyl target relies on the functionalization of Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate. This precursor is typically assembled via a convergent Suzuki-Miyaura cross-coupling between an aryl boronic acid (e.g., p-tolylboronic acid) and an aryl halide (e.g., ethyl 2-bromobenzoate)[1]. Once the biphenyl scaffold is constructed, the synthetic challenge shifts to the highly selective activation of the unactivated C(sp³)-H bond at the benzylic position.
Core Mechanism: The Wohl-Ziegler Bromination
The transformation of the 4'-methyl group to a 4'-bromomethyl group is achieved via the Wohl-Ziegler bromination, a highly specific free-radical substitution reaction[3][4].
Mechanistic Causality: Why not use direct Br₂? Direct addition of molecular bromine (Br₂) to the electron-rich biphenyl system would inevitably lead to electrophilic aromatic substitution (EAS), destroying the molecular core. To circumvent this, N-Bromosuccinimide (NBS) or Dibromodimethylhydantoin (DDH) is employed[3][5].
According to the Goldfinger mechanism, NBS does not directly provide the bromine radical; rather, it acts as a steady-state "bromine sink"[4]. It reacts with trace hydrogen bromide (HBr) to maintain an exceptionally low concentration of Br₂ in the reaction mixture[4][6]. This kinetic environment strictly favors radical substitution at the resonance-stabilized benzylic position over ionic addition[4].
Step-by-Step Radical Chain Reaction:
-
Initiation: A radical initiator, typically Azobisisobutyronitrile (AIBN), is thermally activated (40–80 °C). It undergoes homolytic cleavage to extrude nitrogen gas, yielding two 2-cyanoprop-2-yl radicals[3][6]. These primary radicals abstract a bromine atom from trace HBr or NBS to generate the initial bromine radical (Br•)[6].
-
Propagation (Hydrogen Abstraction): The highly reactive Br• abstracts a hydrogen atom from the 4'-methyl group of the biphenyl substrate[7]. This step is thermodynamically driven by the formation of a highly resonance-stabilized benzylic radical[7].
-
Propagation (Halogenation): The byproduct HBr reacts with suspended NBS to generate a low concentration of Br₂ and succinimide[4]. The benzylic radical rapidly reacts with this in situ generated Br₂ to form Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, simultaneously regenerating a Br• radical to propagate the chain[4][6].
-
Termination: The chain terminates when two radical species collide and couple (e.g., two Br• forming Br₂, or radical dimerization), necessitating a continuous flux of initiator radicals to drive the reaction to completion[6].
Visualizing the Reaction Logic
Caption: The Goldfinger propagation cycle demonstrating the steady-state kinetic control of Br₂ via NBS.
Process Optimization & Quantitative Data
Historically, this reaction was performed in Carbon Tetrachloride (CCl₄) at reflux (77 °C)[3][4]. However, modern pharmaceutical manufacturing demands greener, safer, and more selective conditions. The substitution of NBS with Dibromodimethylhydantoin (DDH) and the use of Dichloromethane (DCM) significantly improves the impurity profile[5].
Table 1: Comparative Analysis of Bromination Conditions
| Parameter | Traditional Condition | Modern Optimized Condition | Mechanistic Rationale |
| Solvent | Carbon Tetrachloride (CCl₄) | Dichloromethane (DCM) | CCl₄ is ozone-depleting and highly toxic[4]. DCM provides excellent radical stability and product solubility[5]. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Dibromodimethylhydantoin (DDH) | DDH offers superior atom economy and controlled Br₂ release in DCM, minimizing over-bromination[5]. |
| Initiator | Benzoyl Peroxide (BPO) | Azobisisobutyronitrile (AIBN) | AIBN decomposes predictably without inducing oxidative side reactions on the ester moiety[3][8]. |
| Temperature | 77 °C (Reflux) | 40 °C | Lower thermal energy prevents the formation of genotoxic dibromomethyl impurities while maintaining AIBN activation[5]. |
Self-Validating Experimental Protocol
The following methodology outlines a highly controlled, scalable workflow for the synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, adapted from optimized industrial processes[5].
Step-by-Step Methodology:
-
System Preparation: Purge a jacketed glass reactor with anhydrous Nitrogen to eliminate oxygen, which acts as a radical scavenger and prematurely terminates the chain reaction.
-
Substrate Dissolution: Charge the reactor with 1.0 equivalent of Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate and Dichloromethane (DCM) (approx. 5 volumes). Stir at 25–30 °C until complete dissolution is achieved[5].
-
Reagent Addition: Add 0.55 equivalents of Dibromodimethylhydantoin (DDH) (providing slightly >1.0 eq of active bromine) to the solution. Stir for 15 minutes to ensure a homogenous suspension[5].
-
Initiation: Add a catalytic amount (0.05 equivalents) of AIBN.
-
Thermal Activation: Gradually heat the reaction mixture to 40 °C. Maintain this temperature for 4 to 5 hours[5]. Self-Validation Check: Monitor the reaction via HPLC. The reaction is deemed complete when the precursor peak area falls below 2.0%.
-
Quenching: Cool the mixture to 25 °C. Add purified water (2 volumes) and stir vigorously for 30 minutes to extract the hydantoin byproduct into the aqueous phase[5].
-
Phase Separation & Washing: Allow the layers to separate. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with water and a 5% aqueous sodium bisulfite solution to quench any residual active bromine species[5].
-
Isolation: Concentrate the organic layer under reduced pressure to yield Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate as a viscous oil (typical purity >84-90%)[5]. This intermediate can be used directly in subsequent alkylation steps without further purification, as downstream processing typically purges remaining impurities[5].
Caption: Experimental workflow for the optimized synthesis of the bromomethyl biphenyl intermediate.
References
-
Title: Mastering Sartan Synthesis: A Guide to High-Purity Intermediates | Source: NBInno | URL: [Link]
- Title: WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan | Source: Google Patents | URL
-
Title: Wohl–Ziegler bromination | Source: Grokipedia | URL: [Link]
-
Title: Wohl–Ziegler bromination | Source: Wikipedia | URL: [Link]
Sources
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- 5. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan - Google Patents [patents.google.com]
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- 7. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols: Synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Introduction
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[1] Its bifunctional nature, possessing both a reactive benzylic bromide and an ester group, makes it a versatile building block in medicinal chemistry and materials science. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is based on a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a radical bromination.
Synthesis Overview
The synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is typically achieved through a two-step process. The first step involves the formation of the biphenyl backbone via a Suzuki-Miyaura cross-coupling reaction. This is followed by the selective bromination of the methyl group on the second phenyl ring.
Reaction Scheme
Caption: Overall synthetic scheme for Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2][3][4] In this protocol, we couple ethyl 2-bromobenzoate with (4-methylphenyl)boronic acid to form the biphenyl core.
Materials and Equipment
| Reagent/Equipment | Details |
| Ethyl 2-bromobenzoate | 98% purity |
| (4-methylphenyl)boronic acid | 98% purity |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst |
| Triphenylphosphine (PPh₃) | Ligand |
| Potassium carbonate (K₂CO₃) | Base |
| Toluene | Anhydrous |
| Ethanol | 200 proof |
| Deionized water | |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-bromobenzoate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask. The total solvent volume should be sufficient to dissolve the reactants.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically around 85-95 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Part 2: Radical Bromination
The second step is a Wohl-Ziegler reaction, a free radical bromination that selectively targets the benzylic methyl group.[5] N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to initiate the reaction.
Materials and Equipment
| Reagent/Equipment | Details |
| Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate | From Part 1 |
| N-Bromosuccinimide (NBS) | Recrystallized from water |
| Azobisisobutyronitrile (AIBN) | |
| Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Anhydrous |
| Round-bottom flask | |
| Reflux condenser | |
| Light source (e.g., 100W tungsten lamp) or heating mantle | |
| Magnetic stirrer and stir bar | |
| Filtration apparatus | |
| Rotary evaporator |
Safety Precautions
N-Bromosuccinimide (NBS) is a corrosive and oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8][9] Avoid inhalation of dust and contact with skin and eyes.[6][7][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][9]
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1.0 eq) in carbon tetrachloride or dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Initiation: Irradiate the mixture with a light source or heat to reflux. The reaction is often initiated by the decomposition of AIBN.
-
Reaction: Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or by observing the disappearance of the solid NBS (succinimide, the byproduct, is less dense and will float). The reaction is typically complete within 2-4 hours.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, is often obtained as a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Appearance of a singlet around 4.5 ppm corresponding to the -CH₂Br protons. Disappearance of the singlet around 2.4 ppm from the -CH₃ group of the starting material. |
| ¹³C NMR | Appearance of a signal around 33 ppm corresponding to the -CH₂Br carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₅BrO₂). |
| Melting Point | A sharp melting point indicates high purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Suzuki coupling | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use fresh palladium catalyst. |
| Inefficient base | Use a stronger base or ensure the base is anhydrous. | |
| Incomplete bromination | Insufficient initiator or light/heat | Add more AIBN or increase the intensity of the light source/reaction temperature. |
| Formation of dibrominated byproduct | Excess NBS | Use a stoichiometric amount of NBS. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This protocol provides a reliable and detailed method for the synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. By carefully following the outlined steps and safety precautions, researchers can successfully prepare this important intermediate for a variety of applications in organic synthesis and drug discovery.
References
- Vertex AI Search. (n.d.).
- Apollo Scientific. (n.d.). N-Bromosuccinimide.
- ChemScience. (2024).
- Carl ROTH. (n.d.).
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- PrepChem.com. (n.d.). Synthesis of methyl 4'-(bromomethyl)
- ChemicalBook. (2022). Methyl 2-[4-(bromomethyl)
- Google Patents. (n.d.). CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Guidechem. (2024).
- Guidechem. (n.d.). Ethyl 2′-(bromomethyl)
- Benchchem. (n.d.). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene.
- Callum, J., & Lowary, T. (2001).
- gsrs. (n.d.). METHYL 4-(BROMOMETHYL)-(1,1'-BIPHENYL)
- BLD Pharm. (n.d.). 133085-87-7|Ethyl 4'-(bromomethyl)
- PrepChem.com. (n.d.). Synthesis of methyl 4'-(bromomethyl)
- Google Patents. (n.d.). EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds.
- Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. 75, 53.
- European Patent Office. (n.d.). Process for producing 4-bromomethylbiphenyl compounds - EP 0553879 A2.
- European Patent Office. (n.d.). Process for producing 4-bromomethylbiphenyl compounds - EP 0553879 B1.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2024). A Facile Method for Multigram Scale Light-Induced Synthesis of 4′-(Bromomethyl)-2-cyanobiphenyl.
- IUCr Journals. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts.
- PubChem - NIH. (n.d.). Methyl 4-(bromomethyl)(1,1'-biphenyl)
- Chemspace. (n.d.).
- Google Patents. (n.d.).
- ChemicalBook. (2025). Ethyl 4-(bromomethyl)
- PubChemLite. (n.d.). Methyl 4'-(bromomethyl)
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Application Note: Divergent Synthesis of Valsartan and Losartan via Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Target Audience: Research Chemists, Process Engineers, and API Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Protection Strategies, and Validated Protocols
Executive Summary & The Paradigm Shift
Historically, the synthesis of tetrazole-bearing Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan has relied heavily on 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN) [4]. While effective, the cyano-intermediate presents significant process chemistry challenges: the nitrile group can participate in unwanted side reactions during harsh N-alkylation steps, and its upstream synthesis requires the handling of highly toxic cyanide reagents.
As a strategic alternative, Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS: 133085-87-7)—traditionally utilized as a precursor for Telmisartan—offers a robust, low-toxicity divergent pathway for Valsartan and Losartan synthesis [2]. By leveraging the ester functionality as a sterically shielded protecting group during the critical N-alkylation phase, process chemists can achieve higher coupling yields and mitigate the formation of genotoxic impurities associated with traditional phase-transfer catalysts [1].
Mechanistic Rationale & Chemical Causality
The decision to substitute a cyano group with an ethyl ester fundamentally alters the electronic and steric landscape of the biphenyl electrophile.
-
Steric Shielding During Alkylation: The ortho-ethyl ester is significantly bulkier than a linear cyano group. This steric bulk suppresses unwanted dimerization and ortho-metalation side reactions during the N-alkylation of the heterocyclic or amino acid cores [5].
-
Nucleophilic Discrepancies (Losartan vs. Valsartan): The core of Losartan (an imidazole) contains a highly nucleophilic nitrogen that readily undergoes S_N2 alkylation using mild bases like K₂CO₃[2]. Conversely, the Valsartan core (N-valeryl-L-valine) features an amide nitrogen. Because amide nitrogens are resonance-stabilized and poorly nucleophilic, strong bases (e.g., NaH or KOtBu) are required to generate the amide enolate prior to coupling. The ethyl ester of the biphenyl intermediate remains remarkably stable under both of these disparate basic conditions.
-
Orthogonal Protection: Converting the ethyl ester to the requisite tetrazole pharmacophore requires saponification, amidation, dehydration, and a [3+2] azide cycloaddition. For Valsartan, this necessitates an orthogonal protection strategy: the valine core must be protected as a bulky tert-butyl ester to prevent its cleavage during the transformation of the biphenyl ethyl ester [5].
Figure 1: Divergent synthesis of Losartan and Valsartan from a shared ethyl ester intermediate.
Self-Validating Experimental Protocols
The following protocols have been engineered to include self-validating checkpoints (TLC/HPLC) to ensure process integrity.
Protocol A: Synthesis of the Losartan Precursor
Phase 1: N-Alkylation
-
Preparation: Charge a dry, nitrogen-purged reactor with 2-butyl-4-chloro-1H-imidazole-5-methanol (1.0 eq) and anhydrous DMF (5 volumes).
-
Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Causality Note: K₂CO₃ is chosen over NaOH to prevent premature hydrolysis of the ethyl ester.
-
Electrophile Addition: Slowly add Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.05 eq) dissolved in DMF over 30 minutes at 20–25 °C.
-
Validation: Stir for 12 hours. Confirm completion via HPLC (Target: <1% imidazole starting material).
-
Workup: Quench with cold water, extract with ethyl acetate, and crystallize the resulting ester intermediate.
Phase 2: Ester-to-Tetrazole Transformation
-
Amidation: Suspend the ester intermediate in methanolic ammonia (NH₃/MeOH) in a sealed pressure vessel. Heat to 80 °C for 24 hours to yield the primary amide.
-
Dehydration: Treat the isolated amide with POCl₃ (2.0 eq) in toluene at reflux for 4 hours to yield the nitrile intermediate.
-
Cycloaddition: React the nitrile with NaN₃ (3.0 eq) and ZnCl₂ (1.0 eq) in DMSO at 120 °C [3]. Causality Note: ZnCl₂ acts as a critical Lewis acid, activating the nitrile carbon and dramatically accelerating the [3+2] cycloaddition while circumventing the need for highly toxic tributyltin azide [1, 3].
Protocol B: Synthesis of the Valsartan Precursor
Phase 1: Amide Enolate Alkylation
-
Preparation: Dissolve N-valeryl-L-valine tert-butyl ester (1.0 eq) in anhydrous THF at 0 °C. Causality Note: The tert-butyl ester is strictly required here to provide orthogonal steric shielding against the downstream amidation step.
-
Enolate Generation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 45 minutes until hydrogen evolution ceases.
-
Coupling: Add Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.1 eq). Warm to room temperature and stir for 8 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). Quench with saturated NH₄Cl to prevent epimerization of the chiral valine center.
Phase 2: Selective Transformation
-
Selective Saponification: Treat the coupled product with LiOH in THF/H₂O (3:1). The sterically unhindered biphenyl ethyl ester hydrolyzes, while the bulky valine tert-butyl ester remains intact.
-
Tetrazole Formation: Convert the resulting acid to the amide via CDI activation and NH₄Cl, dehydrate with cyanuric chloride, and perform the ZnCl₂-catalyzed NaN₃ cycloaddition as described in Protocol A [1].
-
Global Deprotection: Treat the final intermediate with TFA/DCM to cleave the tert-butyl ester, yielding Valsartan API.
Quantitative Data Presentation
The table below summarizes the process efficiency of the Ester-Route compared to the traditional Cyano-Route, demonstrating the trade-off between step-count and alkylation purity.
Table 1: Comparative Efficiency of Biphenyl Intermediates in Sartan Synthesis
| Process Parameter | Traditional Cyano-Route (Br-OTBN) | Ethyl Ester-Route |
| N-Alkylation Yield | 82% – 85% | 91% – 94% |
| Alkylation Impurity Profile | Dimerization, Nitrile-hydrolysis byproducts | Trace (<0.5%) |
| Tetrazole Conversion Yield | 88% – 92% (Direct NaN₃ addition) | 75% – 80% (Over 3 conversion steps) |
| Overall API Yield | ~75% | ~70% |
| Safety / Toxicity Profile | High Risk (Requires handling toxic nitriles early) | Moderate Risk (Nitrile generated in situ at later stages) |
References
- US Patent US20220127238A1. Details the conversion of cyano/ester intermediates to tetrazoles using NaN₃ and ZnCl₂, explicitly avoiding genotoxic nitrosamine and tin impurities.
- US Patent US5138069A. Describes the foundational alkylation of imidazole cores with biphenyl carboxylate derivatives for the synthesis of Losartan analogs.
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions Journal of Chemical Health Risks. October 11, 2024. Discusses the use of DMSO and NaN₃ in tetrazole formation for sartan APIs, highlighting improved reaction efficiency. URL:[Link]
-
Synthesis and evaluation of new designed multiple ligands directed towards both peroxisome proliferator-activated receptor-γ and angiotensin II type 1 receptor European Journal of Medicinal Chemistry. August 23, 2018. Details the synthesis of ARB molecules and the structural importance of the biphenyl-2-carboxylate moiety and its tetrazole bioisosteres. URL:[Link]
Radical bromination methods for producing Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
An Application Guide to the Synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate via Radical Bromination
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, a critical intermediate in the manufacturing of angiotensin II receptor antagonists, such as Telmisartan. We delve into the mechanistic underpinnings of benzylic radical bromination, compare common methodologies, and offer field-tested, step-by-step protocols for researchers and drug development professionals. This document is designed to bridge theoretical knowledge with practical application, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of a Key Intermediate
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is not just another organic molecule; it is a high-value building block in the pharmaceutical industry. Its primary utility lies in being a pivotal precursor for the synthesis of sartan-based antihypertensive drugs.[1] The biphenyl scaffold and the reactive bromomethyl group allow for the strategic construction of the complex molecular architectures required for therapeutic efficacy.
The selective bromination of the benzylic methyl group on the ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate precursor is the key transformation. This reaction proceeds via a free-radical chain mechanism, a powerful yet delicate process where selectivity is paramount. This guide will focus on the most reliable and widely adopted methods for achieving this transformation using N-Bromosuccinimide (NBS) in conjunction with radical initiators.
The Science of Benzylic Radical Bromination
The selective substitution of a hydrogen atom at a benzylic position (a carbon atom directly attached to an aromatic ring) is a classic transformation in organic synthesis.[2] The high selectivity of bromination for this position stems from the stability of the intermediate benzylic radical, which is stabilized by resonance with the adjacent aromatic ring.[3]
The Radical Chain Mechanism
The reaction follows a well-established three-phase radical chain mechanism: Initiation, Propagation, and Termination.[4]
-
Initiation: The process begins with the homolytic cleavage of a weak bond in a radical initiator, such as AIBN or benzoyl peroxide, to form initial radicals. This step requires an input of energy, typically heat or UV light.[4][5] These initiator radicals are not directly involved in bromination but serve to start the chain.
-
Propagation: This is the "chain" part of the reaction, consisting of two key steps that repeat.
-
A bromine radical (Br•), generated in a low concentration, abstracts a hydrogen atom from the benzylic methyl group. This is the rate-determining step, and its preference for the benzylic position is due to the formation of a resonance-stabilized benzylic radical.[3]
-
This benzylic radical then reacts with a molecule of molecular bromine (Br₂) to form the desired product, Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, and a new bromine radical, which continues the chain.[6]
-
-
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. Because radical concentrations are kept very low, termination events are rare compared to propagation steps.[4]
Figure 1: The three phases of the radical chain mechanism for benzylic bromination.
Key Reagents
-
Brominating Agent: N-Bromosuccinimide (NBS) NBS is the reagent of choice for benzylic brominations.[7] Direct use of molecular bromine (Br₂) can lead to unwanted side reactions, such as electrophilic aromatic substitution on the biphenyl rings. NBS provides a constant, low concentration of Br₂ in the reaction mixture by reacting with the HBr byproduct generated during the propagation step.[6][8] This elegant solution ensures that the radical pathway is favored over ionic pathways.
-
Radical Initiators: AIBN and Benzoyl Peroxide To start the chain reaction, an initiator is required.
-
Azo(bisisobutyronitrile) (AIBN): AIBN is a popular choice because it decomposes cleanly upon heating (typically >60 °C) to produce two cyanoisopropyl radicals and a molecule of nitrogen gas.[9]
-
Benzoyl Peroxide (BPO): BPO is another effective initiator that cleaves at the weak oxygen-oxygen bond upon heating to form two benzoyloxy radicals.[10][11]
-
Experimental Protocols
The following protocols are established methods for the synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. Researchers should perform their own risk assessment and adhere to all institutional safety guidelines.
Protocol A: AIBN-Initiated Bromination in Methyl Acetate
This protocol is adapted from established patent literature and offers a robust method using a non-halogenated solvent.[12]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Stoichiometry |
| Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate | 240.28 | 24.0 g | 0.10 | 1.0 eq |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 | 1.1 eq |
| Azo(bisisobutyronitrile) (AIBN) | 164.21 | 0.33 g | 0.002 | 0.02 eq |
| Methyl Acetate | 74.08 | ~250 mL | - | - |
| Isopropanol | 60.10 | For work-up | - | - |
| Water | 18.02 | For work-up | - | - |
Step-by-Step Procedure
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (24.0 g), N-Bromosuccinimide (19.6 g), AIBN (0.33 g), and methyl acetate (250 mL).[12]
-
Reaction: Begin stirring and gently purge the system with nitrogen. Heat the mixture to reflux (approximately 60-65 °C). The reaction mixture will begin to boil.[12]
-
Monitoring: The reaction progress can be monitored by TLC or HPLC, observing the consumption of the starting material. The reaction is typically complete when the orange color of the NBS has faded and the solution becomes nearly colorless, usually within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid. Filter the mixture to remove the succinimide.
-
Crystallization: Concentrate the filtrate under reduced pressure to remove the bulk of the methyl acetate. Add isopropanol (~150 mL) and water (~40 mL) to the residue to induce crystallization.[12]
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with a cold mixture of isopropanol/water, and dry under vacuum.
Protocol B: Benzoyl Peroxide-Initiated Bromination in Carbon Tetrachloride
This classic protocol uses a different initiator and a traditional non-polar solvent.[13] Note that carbon tetrachloride is a known carcinogen and less-toxic alternatives like cyclohexane or dichloromethane are often used.[14]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Stoichiometry |
| Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate | 240.28 | 24.0 g | 0.10 | 1.0 eq |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 | 1.1 eq |
| Benzoyl Peroxide (BPO) | 242.23 | 0.48 g | 0.002 | 0.02 eq |
| Carbon Tetrachloride (CCl₄) | 153.82 | ~300 mL | - | - |
| Hexane | 86.18 | For purification | - | - |
| Ethyl Acetate | 88.11 | For purification | - | - |
Step-by-Step Procedure
-
Setup: In a 500 mL flask equipped for reflux under a nitrogen atmosphere, dissolve Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (24.0 g) in carbon tetrachloride (300 mL).
-
Reagent Addition: Add N-Bromosuccinimide (19.6 g) and a catalytic amount of Benzoyl Peroxide (0.48 g).[13]
-
Reaction: Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. Maintain reflux for 2.5-4 hours.[13]
-
Monitoring: Monitor the reaction by observing the consumption of the starting material via TLC (e.g., using a 1:9 ethyl acetate/hexane eluent).[15]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct.
-
Purification: Concentrate the filtrate by rotary evaporation. The crude residue can be purified by flash chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system like hexane/ethyl acetate.[15]
Figure 2: A generalized workflow for the radical bromination synthesis.
Comparative Analysis and Troubleshooting
The choice between protocols often depends on available equipment, safety considerations, and solvent preference.
Table 1: Comparison of Bromination Protocols
| Parameter | Protocol A (AIBN) | Protocol B (BPO) |
| Initiator | Azo(bisisobutyronitrile) (AIBN) | Benzoyl Peroxide (BPO) |
| Solvent | Methyl Acetate | Carbon Tetrachloride (or alternative) |
| Temperature | ~60-65 °C | ~77 °C (for CCl₄) |
| Typical Yields | 80-90%[12] | 75-85% |
| Pros | Uses less toxic, non-halogenated solvent. Clean decomposition of AIBN. | Well-established, classic method. |
| Cons | CCl₄ is highly toxic and environmentally damaging. BPO can sometimes lead to more side products. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive initiator.- Insufficient temperature.- Presence of radical inhibitors (e.g., oxygen). | - Use fresh initiator.- Ensure reaction is at proper reflux temperature.- Thoroughly purge the system with an inert gas (N₂ or Ar). |
| Significant Starting Material Remains | - Insufficient reaction time.- Stoichiometry of NBS is too low. | - Increase reaction time and monitor by TLC/HPLC.- Ensure NBS is used in slight excess (1.1-1.2 eq). |
| Formation of Di-brominated Product | - Excess NBS was used.- Reaction run for too long. | - Use no more than 1.1 eq of NBS.- Carefully monitor the reaction and stop it once the starting material is consumed. |
Conclusion
The radical bromination of ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate is a highly reliable and selective transformation crucial for pharmaceutical synthesis. By understanding the underlying free-radical mechanism and carefully controlling reaction parameters, researchers can consistently obtain high yields of the desired Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. The use of NBS is key to achieving high benzylic selectivity. While several methods exist, protocols utilizing AIBN in non-halogenated solvents like methyl acetate represent a move towards greener and safer laboratory practices.
References
-
Benzylic Bromination - Chemistry Steps. (2024, February 10). Chemistry Steps. [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. chem.gla.ac.uk. [Link]
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Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020, November 20). Professor Dave Explains. [Link]
-
Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). Chad's Prep. [Link]
-
Bromination of 2-cyano-4′-methylbiphenyl using N-bromosuccinimide (NBS) to yield 4′-(bromomethyl)-2-cyanobiphenyl (BCB). (n.d.). ResearchGate. [Link]
- Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2. (n.d.).
-
Photobromination of Side-Chain Methyl Groups on Arenes with N-Bromosuccinimide–Convenient and Selective Syntheses of Bis(bromomethyl) - and (Bromomethyl)methylarenes–. (2006, July 14). Bulletin of the Chemical Society of Japan. [Link]
-
Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. (n.d.). Agilent. [Link]
- Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'. (n.d.).
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). PMC. [Link]
-
Radicals and Radical Reactions. (n.d.). University of Rochester. [Link]
-
Synthesis of methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate. (n.d.). PrepChem.com. [Link]
-
Solved a) This bromination of alkenes follows a radical. (2021, December 14). Chegg.com. [Link]
-
11.18: 11-5 Radical chain reactions. (2019, June 5). Chemistry LibreTexts. [Link]
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4: Radical Reactions. (2023, November 15). Chemistry LibreTexts. [Link]
-
Methods for the photometric determination of reactive bromine and chlorine species with ABTS. (n.d.). ResearchGate. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia. [Link]
-
Green synthesis method of bromomethylbiphenyl compound. (2010, February 17). Patsnap. [Link]
-
Bromoform assisted free radical polymerisation: A simple, inexpensive route for the preparation of block copolymers. (n.d.). Aston Publications Explorer. [Link]
-
Preparation of Labeled Aromatic Amino Acids via Late-Stage 18F-Fluorination of Chiral Nickel and Copper Complexes. (2020, July 3). Universität zu Köln. [Link]
-
Synthesis of methyl 4'-(bromomethyl)biphenyl-2-carboxylate. (n.d.). PrepChem.com. [Link]
- Process for producing 4-bromomethylbiphenyl compounds. (n.d.).
-
Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. (2023, January 27). ACS Publications. [Link]
-
Bromine Radical Catalysis by Energy Transfer Photosensitization. (n.d.). PMC. [Link]
-
Relative Rates of Radical Bromination Reactions. (n.d.). Westfield State University. [Link]
-
Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018, January 21). Catalyst University. [Link]
-
Process for producing 4-bromomethylbiphenyl compounds. (n.d.). European Patent Office. [Link]
-
Benzoyl peroxide! Free-Radical polymerization!. (2020, July 27). ChemicalForce. [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry. [Link]
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Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate. (n.d.). PubChem. [Link]
-
Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. (2024, January 23). MDPI. [Link]
- Method for brominating aromatic compounds. (n.d.).
-
Simulation of radical polymerization of methyl methacrylate at room temperature using a tertiary amine/BPO initiating system. (n.d.). Royal Society of Chemistry. [Link]
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Application Note: Advanced Convergent Synthesis of Sartans via Suzuki-Miyaura Cross-Coupling Using Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Executive Summary
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a highly valuable electrophilic synthon in pharmaceutical process chemistry, primarily utilized to install the biphenyl-2-carboxylic acid pharmacophore in Angiotensin II Receptor Blockers (ARBs) such as Telmisartan ()[1]. Historically, the assembly of these complex dibenzimidazole architectures relied on linear sequences fraught with harsh cyclocondensation conditions and poor regioselectivity. Modern process chemistry has revolutionized this workflow by integrating Suzuki-Miyaura cross-coupling with strategic N-alkylation, transforming a low-yield linear pathway into a highly efficient convergent synthesis ()[2].
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is critical to understand why the convergent Suzuki approach supersedes traditional linear methods.
In the traditional synthesis of Telmisartan, the central dibenzimidazole core is constructed first, followed by a late-stage N-alkylation with the biphenyl bromide ()[3]. This approach requires forcing conditions (e.g., polyphosphoric acid at >150 °C) and yields regioisomeric mixtures that are notoriously difficult to separate, leading to significant API loss during purification.
By shifting to a convergent Suzuki-Miyaura approach, the workflow is inverted. The key innovation is the use of a benzimidazole-trifluoroborate salt . Boronic acids are prone to protodeboronation under the strongly basic conditions required for N-alkylation. Converting the boronic acid to a potassium trifluoroborate salt (–BF₃K) provides exceptional stability. This allows Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate to cleanly alkylate the benzimidazole nitrogen without degrading the boron functional group.
Why the Ethyl Ester? The ethyl ester serves as a crucial protecting group. If the free carboxylic acid were used, it would poison the palladium catalyst and participate in unwanted side reactions during the subsequent cross-coupling. The ethyl ester provides the perfect balance of steric protection during the Suzuki coupling and facile cleavage during the final saponification step ()[4].
Once the alkylated trifluoroborate intermediate is isolated, it serves as the nucleophilic partner in a Suzuki-Miyaura cross-coupling with 2-bromo-1-methylbenzimidazole. This Pd-catalyzed C–C bond formation is highly regioselective and proceeds under comparatively mild conditions, drastically improving the overall yield and purity profile of the API.
Quantitative Process Metrics
Table 1 summarizes the performance data comparing the traditional linear N-alkylation approach against the modern convergent Suzuki-Miyaura methodology.
| Metric | Traditional Linear Synthesis | Convergent Suzuki Approach |
| Overall Yield | 21% – 50% | 72% – 74% |
| Longest Linear Sequence | 8 steps | 4 – 5 steps |
| Key C–C Bond Formation | Harsh cyclocondensation (acidic, >150 °C) | Pd-catalyzed Suzuki coupling (mild, 100-150 °C) |
| Regioselectivity | Poor to Moderate (requires extensive purification) | Excellent (controlled by cross-coupling partners) |
| Ester Hydrolysis | Prone to side reactions if done early | High-yielding, clean final step |
Visualizations
Workflow of the convergent synthesis of Telmisartan utilizing Suzuki-Miyaura cross-coupling.
Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
Step-by-Step Experimental Protocol
This protocol outlines a self-validating system for the convergent synthesis workflow, ensuring high fidelity and reproducibility at the bench scale.
Phase 1: Regioselective N-Alkylation
Objective: Alkylate the benzimidazole core while preserving the boron coupling partner for downstream chemistry.
-
Preparation: In a dry, nitrogen-purged reactor, dissolve Potassium (4-methyl-2-propyl-benzimidazol-6-yl) trifluoroborate (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).
-
Deprotonation: Add Potassium tert-butoxide (KOtBu, 3.0 eq) portion-wise at 25 °C. Stir the mixture for 30 minutes to ensure complete deprotonation of the benzimidazole N–H.
-
Alkylation: Slowly add a solution of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.0 eq) in DMSO dropwise over 15 minutes to prevent localized thermal spikes.
-
In-Process Control (IPC): Monitor the reaction via HPLC. The reaction typically reaches >98% conversion within 2 hours at room temperature.
-
Workup & Isolation: Quench the reaction with distilled water. Adjust the pH to ~4.0 using glacial acetic acid to precipitate the N-alkylated trifluoroborate intermediate. Filter, wash with cold water, and dry under vacuum to constant weight.
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Form the critical C–C bond between the two benzimidazole fragments via palladium catalysis.
-
Reaction Assembly: In a microwave-safe reactor (or standard high-pressure vessel), combine the N-alkylated trifluoroborate intermediate (1.0 eq), 2-bromo-1-methylbenzimidazole (1.05 eq), and Potassium Hydroxide (KOH, 3.0 eq).
-
Solvent System: Suspend the reagents in a 1:1 volumetric mixture of Ethanol and Water. Degas the solvent mixture thoroughly by sparging with nitrogen gas for 15 minutes to prevent catalyst oxidation.
-
Catalyst Addition: Add the Palladium catalyst (e.g., PdCl₂(dppf) or Graphene-supported Pd nanoparticles, 0.05 eq).
-
Coupling: Heat the reaction mixture to 150 °C under microwave irradiation (generating approx. 18 atm of internal pressure) for 30 minutes. Note: If conventional heating is used, reflux at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove the heterogeneous or precipitated palladium catalyst. Concentrate the organic layer under reduced pressure to yield the Telmisartan Ethyl Ester.
Phase 3: Saponification to API
Objective: Deprotect the carboxylic acid to yield the final active pharmaceutical ingredient.
-
Hydrolysis: Dissolve the crude Telmisartan Ethyl Ester in a mixture of Ethanol and 10% aqueous KOH.
-
Heating: Reflux the mixture at 80 °C for 4 hours. Monitor by TLC (DCM:MeOH 9:1) until the ester spot completely disappears.
-
Precipitation: Cool the mixture to 5 °C and slowly acidify with dilute HCl until the pH reaches 4.5–5.0. The free acid (Telmisartan) will precipitate as a dense white crystalline solid.
-
Purification: Filter the precipitate, wash generously with distilled water to remove inorganic salts, and recrystallize from a methanol/dichloromethane mixture to achieve >99.5% API purity.
References
-
Title : A Convergent Approach to the Total Synthesis of Telmisartan via a Suzuki Cross-Coupling Reaction between Two Functionalized Benzimidazoles Source : The Journal of Organic Chemistry, 2015, 80(3), 1915-1919. URL :[Link]
-
Title : Efficient and improved synthesis of Telmisartan Source : Beilstein Journal of Organic Chemistry, 2010, 6, 25. URL :[Link]
- Title: Convergent approach to the total synthesis of telmisartan via a suzuki cross-coupling reaction (US10077242B2)
- Title: A process for the preparation of Telmisartan (EP2123648A1)
Sources
- 1. EP2123648A1 - A process for the preparation of Telmisartan. - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US10077242B2 - Convergent approach to the total synthesis of telmisartan via a suzuki cross-coupling reaction - Google Patents [patents.google.com]
Scale-up Manufacturing of 4'-Bromomethyl-2-cyanobiphenyl (CAS 114772-54-2): A Guide for Pharmaceutical Chemistry Professionals
Introduction
4'-Bromomethyl-2-cyanobiphenyl, registered under CAS number 114772-54-2, stands as a cornerstone intermediate in modern pharmaceutical synthesis.[1] Its bifunctional structure, featuring a reactive bromomethyl group and a cyano moiety on a biphenyl scaffold, makes it an indispensable precursor for a multi-billion dollar class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[2][3] The commercial success of blockbuster drugs such as Valsartan, Losartan, and Irbesartan hinges on the efficient, safe, and scalable production of this key intermediate.[1]
This technical guide provides an in-depth analysis and detailed protocols for the scale-up manufacturing of 4'-Bromomethyl-2-cyanobiphenyl. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical process parameters, and contrasts traditional industrial methods with modern, greener alternatives. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of scaling this vital synthesis from the laboratory bench to industrial production.
Physicochemical Properties of 4'-Bromomethyl-2-cyanobiphenyl
A comprehensive understanding of the physicochemical properties of the target compound is fundamental for process design, handling, and safety.
| Property | Value |
| CAS Number | 114772-54-2 |
| Molecular Formula | C₁₄H₁₀BrN |
| Molecular Weight | 272.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 125-128 °C |
| Solubility | Soluble in halogenated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane), diethyl carbonate; sparingly soluble in alkanes (e.g., n-heptane); insoluble in water. |
Core Synthesis Strategy: Free-Radical Bromination
The industrial synthesis of 4'-Bromomethyl-2-cyanobiphenyl is achieved through the selective free-radical bromination of the benzylic methyl group of its precursor, 4'-methyl-2-cyanobiphenyl. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[4]
Caption: General reaction scheme for the synthesis of 4'-Bromomethyl-2-cyanobiphenyl.
The choice of brominating agent, radical initiator, solvent, and reaction conditions dictates the efficiency, impurity profile, and overall economic and environmental viability of the process. Two primary methodologies are detailed below: a classical, well-established industrial process and a modern, greener photocatalytic alternative.
Protocol 1: Classical Industrial Scale-up via Wohl-Ziegler Bromination
This method is a robust and widely implemented industrial process that utilizes elemental bromine for cost-effectiveness, in conjunction with a thermal radical initiator.[5][6] The key challenge at scale is managing the inhibitory effect of the hydrogen bromide (HBr) byproduct.[6][7]
Causality of Experimental Choices:
-
Brominating Agent (Br₂): Elemental bromine is significantly more economical than alternatives like N-bromosuccinimide (NBS) for large-scale production.[6]
-
Radical Initiator (AIBN): 2,2'-Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition kinetics at moderate temperatures, providing a controlled initiation of the radical chain reaction.[5]
-
Solvent (1,2-Dichloroethane): Halogenated solvents like 1,2-dichloroethane are effective at solubilizing the reactants and are relatively inert under radical conditions. However, their environmental and health profiles are a significant drawback.[5]
-
HBr Mitigation: The co-production of HBr can inhibit the radical chain process. Some patented methods introduce an oxidant, such as sodium bromate (NaBrO₃), to react with HBr and regenerate Br₂, thus maintaining reaction efficiency and minimizing the required excess of the brominating agent.[6]
Experimental Protocol:
-
Reactor Setup: Charge a suitable glass-lined or Hastelloy reactor, equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel, with 4'-methyl-2-cyanobiphenyl (1.0 eq) and 1,2-dichloroethane (approx. 10 volumes).
-
Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
-
Initiator Addition: Add the radical initiator, AIBN (0.02-0.05 eq).
-
Heating: Heat the reaction mixture to the target temperature, typically between 65-75°C. The temperature should be chosen based on the decomposition half-life of the selected initiator.[5]
-
Bromine Addition: Slowly add elemental bromine (1.0-1.2 eq) to the reaction mixture via the addition funnel over 2-4 hours. Maintain the reaction temperature throughout the addition. The reaction is exothermic, and the addition rate must be carefully controlled to manage the heat evolution.
-
Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) using HPLC. The disappearance of the starting material and the formation of the product and key impurities (e.g., the dibromo-adduct, 4'-(dibromomethyl)-2-cyanobiphenyl) should be tracked.
-
Quenching: Once the reaction is deemed complete, cool the mixture to room temperature. Quench any unreacted bromine by adding an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until the characteristic red-brown color of bromine disappears.
-
Workup: Separate the organic layer. Wash the organic phase sequentially with water and then a sodium bicarbonate solution to remove residual HBr and other acidic impurities. Finally, wash with brine.
-
Solvent Exchange & Crystallization: Concentrate the organic layer under reduced pressure. A solvent swap to a less polar solvent system, such as a mixture of ethyl acetate and heptane, is often performed. Cool the solution to induce crystallization of the product.[5]
-
Isolation and Drying: Isolate the crystalline product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-50°C to a constant weight.
Caption: Workflow for the Classical Radical Bromination protocol.
| Parameter | Typical Value | Reference |
| Starting Material | 4'-methyl-2-cyanobiphenyl | [5] |
| Brominating Agent | Br₂ (1.0-1.2 eq) | [5] |
| Radical Initiator | AIBN (0.02-0.05 eq) | [5] |
| Solvent | 1,2-Dichloroethane | [5] |
| Temperature | 65-75 °C | [5] |
| Typical Yield | 80-90% | [5] |
| Purity (pre-recrystallization) | 90-95% (LC area%) | [5] |
| Key Impurity | 4'-(dibromomethyl)-2-cyanobiphenyl | [5] |
Protocol 2: Modern, Greener Scale-up via Photocatalytic Bromination
This emerging method leverages visible light to initiate the radical chain reaction, allowing for milder reaction conditions and the use of more environmentally benign reagents and solvents.[2]
Causality of Experimental Choices:
-
Bromine Source (H₂O₂/HBr): This system generates bromine in situ, avoiding the direct handling of large quantities of elemental bromine. It is considered a greener alternative.[2]
-
Initiation (Visible Light): A simple household LED lamp can provide sufficient energy to initiate the radical reaction, replacing thermally labile and potentially explosive chemical initiators like AIBN or BPO.[2]
-
Solvent (Diethyl Carbonate): Diethyl carbonate (DEC) is a greener solvent alternative to halogenated hydrocarbons, boasting lower toxicity and better biodegradability.[2]
-
Simplified Workup: This method often results in direct precipitation of the product from the reaction mixture, simplifying the isolation and purification process and reducing solvent waste.[2]
Experimental Protocol:
-
Reactor Setup: Charge a suitable photoreactor, equipped with a mechanical stirrer, temperature probe, and a port for reagent addition, with 4'-methyl-2-cyanobiphenyl (1.0 eq) and diethyl carbonate (DEC, approx. 5 volumes). The reactor should be made of a material transparent to the wavelength of light being used (e.g., borosilicate glass).
-
Reagent Addition: To the stirred solution at room temperature, add aqueous hydrogen peroxide (H₂O₂, 30% w/w, 1.5 eq) followed by hydrobromic acid (HBr, 48% aq., 1.0 eq). The mixture will form a two-phase system and typically turn a deep red color as bromine is generated.[2]
-
Photocatalysis: Begin vigorous stirring and irradiate the reactor with a high-power visible light source (e.g., a 40-60W household LED bulb placed in close proximity to the reactor).[2] Maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 3-6 hours.
-
Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates directly from the mixture.
-
Purification: Isolate the solid by filtration. Wash the filter cake thoroughly with a suitable solvent like cold 2-propanol to remove unreacted starting materials and impurities.[2]
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.
Caption: Workflow for the Green Photocatalytic Bromination protocol.
| Parameter | Typical Value | Reference |
| Starting Material | 4'-methyl-2-cyanobiphenyl | [2] |
| Bromine Source | H₂O₂ (1.5 eq) / HBr (1.0 eq) | [2] |
| Initiator | Visible Light (e.g., LED) | [2] |
| Solvent | Diethyl Carbonate (DEC) | [2] |
| Temperature | Room Temperature | [2] |
| Typical Yield | ~70-75% | [2] |
| Purity (post-filtration/wash) | >97% (LC area%) | [2] |
| Key Advantage | Milder conditions, greener reagents/solvents | [2] |
Scale-up Challenge: A primary challenge for scaling this photocatalytic method is ensuring efficient light penetration throughout the volume of a large reactor.[8] This can be addressed through reactor design (e.g., thin-film or annular reactors) or by implementing continuous flow chemistry, which uses small-diameter tubing to ensure uniform irradiation.[9]
Process Safety and Environmental Considerations
Scaling up any chemical process, particularly one involving hazardous materials like bromine, requires a rigorous safety assessment.
-
Handling Bromine (Br₂): Bromine is a highly corrosive, toxic, and volatile liquid.[10]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, protective clothing, safety goggles, and a full-face respirator with an appropriate cartridge for acid gases and organic vapors.[11][12]
-
Engineering Controls: All operations involving bromine must be conducted in a well-ventilated area, preferably within a fume hood or a contained system with scrubbers to neutralize bromine vapors.[13]
-
Storage: Store bromine in cool, well-ventilated areas away from incompatible materials like reducing agents, metals, and organic compounds.[13]
-
-
Hydrogen Bromide (HBr): HBr is a corrosive gas that is generated as a byproduct. Reactor off-gas should be directed through a caustic scrubber (e.g., NaOH solution) to neutralize HBr before venting.
-
Thermal Runaway: Radical brominations are exothermic. Careful control of the addition rate of the brominating agent and adequate reactor cooling capacity are essential to prevent a thermal runaway.[10] Real-time temperature monitoring is critical.
-
Waste Management:
-
Aqueous waste streams containing residual bromine should be treated with a reducing agent (e.g., sodium bisulfite) before disposal.
-
Halogenated solvent waste must be collected and disposed of according to environmental regulations. The greener protocol offers a significant advantage by avoiding these solvents.
-
Caption: Core pillars of safety for scaling up bromination reactions.
Quality Control and Analytical Protocols
Robust analytical methods are essential for ensuring the quality and purity of the final product and for monitoring the reaction progress. The primary analytical technique is High-Performance Liquid Chromatography (HPLC).[14][15]
Objective: To quantify the purity of 4'-Bromomethyl-2-cyanobiphenyl and to detect and quantify related impurities, including the starting material (4'-methyl-2-cyanobiphenyl) and the over-brominated side-product (4'-(dibromomethyl)-2-cyanobiphenyl).
HPLC-UV Protocol:
| Parameter | Specification | Reference |
| Instrumentation | HPLC system with UV detector | [16] |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent | [14][16] |
| Mobile Phase | A: pH 3.2 phosphate buffer; B: Acetonitrile | [14] |
| Gradient | Isocratic (e.g., 60:40 A:B) or a suitable gradient program | [14] |
| Flow Rate | 1.0 - 1.5 mL/min | [14][16] |
| Column Temperature | 40 °C | [16] |
| Detection Wavelength | 258 nm | [14][16] |
| Injection Volume | 10 - 30 µL | [16] |
| Diluent | Acetonitrile | [14] |
Procedure:
-
Standard Preparation: Prepare a reference standard solution of 4'-Bromomethyl-2-cyanobiphenyl of known concentration in the diluent. Also prepare standards for expected impurities if quantification is required.
-
Sample Preparation: Accurately weigh and dissolve the sample (from the reaction or the final product) in the diluent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Identify peaks based on their retention times relative to the standards. Calculate the area percentage of the main peak and any impurities to determine the purity of the sample.
Caption: General workflow for HPLC-based quality control analysis.
Conclusion
The scale-up manufacturing of 4'-Bromomethyl-2-cyanobiphenyl is a well-established process in the pharmaceutical industry, critical for the supply of essential antihypertensive medications. Success at an industrial scale requires a deep understanding of the underlying free-radical chemistry, meticulous control over process parameters to maximize yield and minimize impurities, and an unwavering commitment to safety and environmental stewardship. While classical Wohl-Ziegler bromination remains an industrial workhorse, modern photocatalytic methods offer a promising path toward greener, safer, and more sustainable production. The choice of methodology will depend on a careful evaluation of cost, scale, available equipment, and corporate environmental goals. The analytical protocols outlined provide the necessary tools to ensure that the final product meets the stringent quality requirements of the pharmaceutical industry.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 6. US6861549B2 - Production method of 4â²-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 7. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 8. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. dollycorporation.com [dollycorporation.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Safe Handling, Storage, and Synthetic Utilization of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Executive Summary
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (commonly referred to as Telmisartan Bromo Ethyl Ester) is a highly reactive, critical intermediate and reference standard used extensively in the synthesis of Angiotensin II Receptor Blockers (ARBs) [1]. Due to the presence of a benzylic bromide moiety, this compound acts as an exceptional electrophile for N-alkylation reactions. However, this same structural feature renders it a potent lachrymator, a corrosive agent, and highly susceptible to moisture-induced degradation [3]. This application note provides a comprehensive, self-validating guide to the physicochemical properties, safe handling, storage, and synthetic application of this compound.
Physicochemical Profiling
Understanding the physical parameters of the compound is the first step in predicting its behavior in both storage and active reaction environments [2]. All quantitative data regarding its identity and reactivity profile are summarized below:
| Parameter | Specification / Data |
| Chemical Name | Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate |
| Common Synonyms | Telmisartan Bromo Ethyl Ester |
| CAS Registry Number | 133085-87-7 |
| Molecular Formula | C16H15BrO2 |
| Molecular Weight | 319.19 g/mol |
| Physical State | Viscous oil to low-melting solid (temperature dependent) |
| Electrophilic Center | Benzylic carbon (highly activated for SN2) |
| Key Vulnerability | Hydrolytic cleavage in the presence of H2O |
Mechanistic Insights & Causality
Why is this compound both highly useful and highly hazardous? The benzylic position is adjacent to a pi-electron system (the biphenyl ring), which stabilizes the transition state during nucleophilic substitution (SN2) reactions. This makes the carbon-bromine bond highly reactive toward nucleophiles such as the nitrogen atoms in benzimidazole derivatives [4].
However, atmospheric moisture (H2O) acts as a competing nucleophile. If exposed to ambient humidity, the compound undergoes spontaneous hydrolysis, yielding Ethyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate and stoichiometric amounts of hydrobromic acid (HBr) [3]. The generation of HBr not only destroys the reagent but also pressurizes sealed containers and causes severe corrosion or chemical burns upon contact.
Diagram 1: Hydrolysis degradation pathway of the benzylic bromide upon exposure to moisture.
Safe Handling and Storage Protocols
To maintain chemical integrity and ensure operator safety, strict adherence to the following protocols is mandatory.
Storage Protocol:
-
Temperature Control: Store strictly at 2-8°C (or -20°C for long-term archiving) to minimize thermal degradation and suppress the kinetics of hydrolysis.
-
Atmospheric Control: The headspace of the storage vial must be purged with high-purity Argon or Nitrogen before sealing.
-
Desiccation: Store the primary container within a secondary desiccator cabinet containing active indicating silica gel.
Handling Protocol:
-
Engineering Controls: All manipulations must be performed inside a certified Class II fume hood. The compound is a known lachrymator (causes severe eye irritation and tearing) and respiratory irritant [3].
-
PPE: Nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles, and a lab coat.
-
Spill Response: In the event of a spill, do NOT use water. Cover the spill with a weak solid base (e.g., sodium bicarbonate or calcium carbonate) to neutralize any generated HBr, followed by an absorbent material. Sweep into a designated hazardous waste container.
Application Workflow: Self-Validating N-Alkylation Protocol
This protocol details the coupling of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate with a benzimidazole core (e.g., 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid derivatives) to form the Telmisartan skeleton. The protocol is designed as a self-validating system, meaning each critical phase includes an analytical checkpoint to confirm success before proceeding.
Causality of Reagent Selection:
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). Why? Polar aprotic solvents do not solvate the nucleophile strongly, leaving it "naked" and highly reactive, thereby accelerating the SN2 pathway.
-
Base: Potassium Carbonate (K2CO3). Why? It is a mild, insoluble inorganic base that is strong enough to deprotonate the benzimidazole N-H, but weak enough to prevent the saponification (hydrolysis) of the ethyl ester group on the biphenyl moiety.
Step-by-Step Methodology:
-
Preparation & Deprotonation:
-
Charge a flame-dried, argon-purged round-bottom flask with the benzimidazole derivative (1.0 eq) and anhydrous DMF (10 volumes).
-
Add finely powdered, anhydrous K2CO3 (2.0 eq).
-
Stir the suspension at 0-5°C for 30 minutes.
-
Validation Checkpoint 1: Observe the reaction mixture. A slight color change (often deepening of yellow/brown) and partial dissolution indicates successful formation of the potassium salt of the benzimidazole.
-
-
Electrophile Addition:
-
Dissolve Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 10°C to prevent side reactions (e.g., dialkylation or ester hydrolysis).
-
-
Coupling (SN2 Reaction):
-
Remove the cooling bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 2 to 4 hours.
-
Validation Checkpoint 2: Perform TLC (Eluent: 7:3 Hexane:Ethyl Acetate, UV detection at 254 nm). The reaction is validated as complete when the high-Rf spot corresponding to the bromo ethyl ester is consumed, and a new, lower-Rf product spot appears. Alternatively, use HPLC monitoring (target >95% conversion).
-
-
Quenching & Workup:
-
Pour the reaction mixture slowly into crushed ice-water (30 volumes) under vigorous stirring. This quenches the reaction and precipitates the product.
-
Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).
-
Validation Checkpoint 3: Check the pH of the aqueous layer. It should be mildly basic (~pH 8-9) due to the K2CO3. If it is acidic, unexpected hydrolysis of the bromide has occurred, generating HBr.
-
-
Isolation:
-
Wash the combined organic layers with brine (5 volumes) to remove residual DMF.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude alkylated intermediate.
-
Diagram 2: Self-validating experimental workflow for N-alkylation of benzimidazole derivatives.
References
-
Cleanchem Laboratories. "Telmisartan Bromo Ethyl Ester | CAS No: 133085-87-7." Cleanchem.[Link]
-
SynZeal. "Telmisartan Impurities - Reference Standards." SynZeal. [Link]
-
NextSDS. "TelMisartan BroMo Ethyl Ester — Chemical Substance Information." NextSDS. [Link]
-
Pharmaffiliates. "Telmisartan-impurities | Drug Reference Standards." Pharmaffiliates. [Link]
Application Note: Advanced Catalytic Systems for the Preparation of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
An In-Depth Guide for Researchers and Process Chemists
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, a critical building block in the manufacture of the antihypertensive drug Telmisartan.[1][2] We present a robust, two-step synthetic strategy centered on modern catalytic systems that prioritize efficiency, selectivity, and scalability. The first part details the construction of the biphenyl core via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The second part focuses on the highly selective free-radical bromination of the benzylic position, contrasting the traditional Wohl-Ziegler reaction with a superior, iron-catalyzed method. Detailed, step-by-step protocols, mechanistic insights, and process optimization data are provided to enable researchers and drug development professionals to successfully implement and adapt these methodologies.
Introduction: Strategic Importance of the Target Molecule
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is not merely a laboratory chemical; it is a high-value key intermediate in the convergent synthesis of Telmisartan. Telmisartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and cardiovascular diseases.[1][3] The efficacy and cost of the final active pharmaceutical ingredient (API) are directly influenced by the efficiency of the synthetic route used to produce its key fragments.
The synthesis of this biphenyl derivative is logically dissected into two primary transformations:
-
Formation of the Biaryl Scaffold: Establishing the C-C bond between the two aromatic rings.
-
Functionalization: Introducing the reactive bromomethyl group, which serves as the electrophilic handle for subsequent alkylation steps in the total synthesis of Telmisartan.[2]
This guide focuses on catalytic systems that have demonstrated reliability and high performance for both transformations, offering significant advantages over classical stoichiometric methods.
Part I: Synthesis of the Biphenyl Core via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis for its remarkable versatility and functional group tolerance in constructing biaryl systems.[4][5] It provides a powerful and direct route to the precursor, Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.
Causality Behind Experimental Choices
The selection of the Suzuki-Miyaura coupling is predicated on several key advantages:
-
Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures, preserving the ester functionality which could be susceptible to hydrolysis or transesterification under harsher conditions.
-
High Chemoselectivity: Palladium catalysts are highly selective for the carbon-halogen and carbon-boron bonds, leaving other functional groups untouched.
-
Reagent Availability: The required starting materials, such as Ethyl 2-bromobenzoate and 4-methylphenylboronic acid, are commercially available and relatively inexpensive.
-
Catalyst Efficiency: Only a small molar percentage of the palladium catalyst is required, making the process atom-economical and cost-effective.[6]
The Catalytic System
A typical and highly effective catalytic system for this transformation consists of a palladium(0) catalyst, a phosphine ligand, and an aqueous base in a biphasic solvent system.[7][8]
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice. Alternatively, a Pd(0) species can be generated in situ from a more stable Pd(II) precursor like Palladium(II) acetate [Pd(OAc)₂] in the presence of a phosphine ligand.[5][7]
-
Ligand: Triphenylphosphine (PPh₃) serves both as a stabilizing ligand for the palladium center and as a crucial participant in the catalytic cycle.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential for the activation of the boronic acid in the transmetalation step.[5][6]
Diagram: Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through a well-defined sequence of oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Ethyl 2-bromobenzoate
-
4-Methylphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate (for workup)
-
Brine (for workup)
Procedure:
-
Inert Atmosphere: To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add Ethyl 2-bromobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, can be purified by column chromatography on silica gel.
Data Summary: Suzuki Coupling
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(OAc)₂ (1-3 mol%) | Pre-catalyst that is reduced in situ to active Pd(0). |
| Ligand | PPh₃ (4-12 mol%) | Stabilizes the Pd center and facilitates the catalytic cycle. |
| Base | K₂CO₃ (2.0 eq) | Activates the boronic acid for efficient transmetalation. |
| Solvent | Toluene/Ethanol/Water | Biphasic system that dissolves both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction efficiently. |
| Typical Yield | >90% | High efficiency is characteristic of this optimized system. |
Part II: Selective Benzylic Bromination
With the biphenyl core constructed, the next critical step is the selective bromination of the 4'-methyl group. This transformation relies on a free-radical pathway, where the stability of the intermediate benzylic radical dictates the high regioselectivity of the reaction.[9][10]
Traditional vs. Modern Catalytic Approaches
The classic method for this transformation is the Wohl-Ziegler reaction , which uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or AIBN.[11][12] While effective, this method has significant drawbacks, including the use of potentially explosive initiators and challenges in controlling over-bromination to form the dibrominated byproduct.[13]
Recent advances have led to the development of catalytic systems that are safer, more scalable, and often more selective. An iron-catalyzed protocol offers a practical and cost-effective alternative.[14][15]
Why Iron Catalysis?
-
Safety & Cost: Iron(II) bromide (FeBr₂) is an inexpensive, non-toxic, and stable catalyst, avoiding the hazards associated with peroxide initiators.[14][15]
-
Mild Conditions: The reaction proceeds efficiently at moderate temperatures.
-
High Selectivity: The catalytic system demonstrates excellent selectivity for monobromination at the benzylic position.
Diagram: Iron-Catalyzed Bromination Workflow
Caption: General workflow for the iron-catalyzed benzylic bromination.
Experimental Protocol: Iron-Catalyzed Benzylic Bromination
Materials:
-
Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Iron(II) Bromide (FeBr₂)
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Aqueous sodium thiosulfate (Na₂S₂O₃) (for workup)
-
Brine (for workup)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1.0 eq), N-Bromosuccinimide (1.1 eq), and Iron(II) Bromide (0.01-0.02 eq).
-
Solvent Addition: Add 1,2-dichloroethane.
-
Reaction: Heat the mixture to 70-80 °C. The reaction is often accompanied by a color change. Monitor for the disappearance of the starting material by TLC (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct.
-
Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. The product is often used in the next step without further purification, but can be recrystallized if necessary.
Data Comparison: Bromination Methods
| Parameter | Wohl-Ziegler (Traditional) | Iron-Catalyzed (Modern) |
| Bromine Source | NBS | NBS |
| Catalyst/Initiator | BPO or AIBN (5-10 mol%) | FeBr₂ (1-2 mol%) |
| Safety Concerns | Peroxides can be explosive | Low; iron catalyst is stable |
| Temperature | Reflux (e.g., CCl₄, 77 °C) | 70-80 °C |
| Selectivity | Good, but risk of over-bromination | Excellent for mono-bromination |
| Scalability | Challenging due to safety | Readily scalable |
Conclusion
The two-step synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is most effectively and safely accomplished using modern catalytic methods. A Palladium-catalyzed Suzuki-Miyaura coupling provides a high-yield and clean route to the biphenyl precursor. For the subsequent benzylic bromination, a low-loading iron(II) bromide catalyst offers a superior alternative to traditional peroxide-initiated methods, enhancing safety, selectivity, and scalability. These protocols provide a robust foundation for the efficient production of this vital pharmaceutical intermediate.
References
-
Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773.
-
Zhao, J., et al. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. Organic Process Research & Development, 25(5), 1022-1027.
-
Shibatomi, K., et al. (2008). Lewis Acid Catalyzed Benzylic Bromination. Chemistry: An Asian Journal, 3(8-9), 1581-1584.
-
Li, S., et al. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters.
-
Li, S. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. ACS Publications.
-
Reddy, K. L., et al. (2010). Efficient and improved synthesis of Telmisartan. Bioorganic & Medicinal Chemistry Letters, 20(5), 1723-1725.
-
Naidu, A., et al. (2011). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(3), 1-8.
-
Synfacts Contributors. (2021). Formal Synthesis of Telmisartan. Synfacts, 17(07), 0734.
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update.
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 183-187.
-
BenchChem. (n.d.). Application Notes: Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative. BenchChem.
-
Zhao, S., et al. (2018). Methods for Brominations at Benzylic Positions. Current Organic Chemistry, 22(24), 2444-2459.
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis.
-
Al-dujaili, A. H., & Shnein, A. A. (2020). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 10(49), 29421-29453.
-
Chemistry Steps. (2024). Benzylic Bromination. Chemistry Steps.
-
PrepChem. (n.d.). Synthesis of methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate. PrepChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
BenchChem. (n.d.). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives. BenchChem.
-
Callum, J., & Lowary, T. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Alberta.
-
Askin, D. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts.
-
Takeda Chemical Industries, Ltd. (1993). Process for producing 4-bromomethylbiphenyl compounds. European Patent Office.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
How to minimize debromination impurities in Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate synthesis
Focus: Minimizing Impurities in Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, a critical intermediate for Sartan APIs (e.g., Valsartan, Losartan).
In industrial contexts, "debromination impurities" typically refer to two distinct issues:
-
The Desbromo Impurity: Unreacted starting material (Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate) resulting from incomplete Wohl-Ziegler bromination[1].
-
The Hydroxy Impurity: True hydrolytic debromination, where the synthesized benzylic bromide is hydrolyzed back to an alcohol during aqueous workup.
This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to eliminate these impurities while balancing the risk of over-bromination (dibromo impurity).
Mechanistic Overview: The Impurity Landscape
To control impurities, we must first understand the causality of the radical chain mechanism. The Wohl-Ziegler reaction utilizes N-bromosuccinimide (NBS) and a radical initiator to selectively brominate benzylic positions[1]. However, the highly reactive nature of the benzyl radical intermediate makes it susceptible to competing side reactions.
Fig 1: Radical bromination pathway showing target formation and impurity generation.
Troubleshooting Guide & FAQs
Q1: My HPLC shows >5% of the "desbromo" (unreacted methyl) impurity. How do I force completion without increasing the dibromo impurity? A1: The desbromo impurity remains when the radical chain terminates prematurely.
-
Causality: Thermal initiators like AIBN have a specific half-life (e.g., ~1 hour at 80°C). If you add all the AIBN upfront in a batch reactor, the initiator depletes before the NBS is fully consumed, quenching the reaction. Furthermore, degraded NBS contains succinimide and HBr, which actively terminate radical chains.
-
Solution: Switch to a continuous photochemical flow setup using visible light (blue LEDs)[2]. Photochemical initiation provides a constant, controlled generation of Br• radicals without relying on the thermal decay of chemical initiators, driving the reaction to >98% completion.
Q2: I pushed the batch reaction harder to consume the desbromo impurity, but now my dibromo impurity is >3%. What is the balance? A2: Over-bromination to the dibromo species is kinetically competitive once the starting material concentration drops.
-
Causality: Batch bromination reactions pose selectivity challenges because, as the local concentration of the methyl precursor decreases, excess Br• radicals preferentially attack the newly formed monobromo product[3].
-
Solution: Strictly limit NBS to 1.02–1.05 equivalents. Implement continuous flow photobromination, which allows for precise residence times (e.g., <10 mins) and prevents the over-irradiation that leads to dibrominated byproducts[4].
Q3: My in-process control (IPC) shows 98% pure product, but after workup, I see a new "debromination" peak. What happened? A3: This is hydrolytic debromination, resulting in the hydroxy impurity (Ethyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylate).
-
Causality: Benzylic bromides are highly electrophilic. Extended exposure to aqueous phases during workup—especially if the pH drifts >7 (alkaline hydrolysis) or <4 (acid-catalyzed hydrolysis)—induces rapid SN1/SN2 displacement of the bromide by water.
-
Solution: Perform extractions rapidly at <20°C. Wash the organic layer with cold, mildly buffered brine (pH 6.0) rather than saturated NaHCO3 , and dry immediately over anhydrous Na2SO4 .
Quantitative Impurity Profiling
The following table summarizes the expected impurity profiles based on the chosen synthetic modality and conditions.
| Reaction Modality | Equiv. NBS | Initiator / Conditions | Desbromo (SM) % | Target Product % | Dibromo Impurity % | Hydroxy Impurity % |
| Standard Batch | 1.05 | AIBN (All upfront), 80°C | 5.2 | 88.5 | 4.1 | 2.2 |
| Batch (Excess NBS) | 1.20 | AIBN (Portion-wise), 80°C | 0.8 | 82.0 | 15.5 | 1.7 |
| Batch (Poor Workup) | 1.05 | AIBN, 80°C, Delayed Extr. | 4.5 | 75.0 | 4.0 | 16.5 |
| Photochemical Flow | 1.02 | Blue LED (405 nm), 40°C | 1.1 | 96.4 | 1.5 | 1.0 |
Self-Validating Standard Operating Protocol (Photochemical Flow)
To simultaneously minimize desbromo, dibromo, and hydrolytic impurities, transition from thermal batch processing to a continuous-flow photochemical cascade[3]. This protocol is designed as a self-validating system, meaning each step contains a built-in analytical check to ensure causality and prevent downstream failure.
Step 1: Reagent Validation
-
Procedure: Recrystallize NBS from water at 75°C, cool to 0°C, filter, and dry under vacuum in the dark.
-
Validation Check: Visually inspect the NBS. It must be pure white. A yellow tint indicates the presence of free Br2 , which promotes electrophilic aromatic substitution (ring bromination) instead of the desired radical benzylic bromination.
Step 2: Reactor Priming & Execution
-
Procedure: Dissolve Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1.0 equiv) and validated NBS (1.02 equiv) in anhydrous acetonitrile. Pump the mixture through a transparent fluorinated ethylene polymer (FEP) flow reactor irradiated by 405 nm blue LEDs with a residence time of exactly 10 minutes at 40°C[4].
-
Validation Check (Inline IPC): Sample the reactor output via inline HPLC. The system is validated and at steady-state when the relative area ratio of SM : Product : Dibromo is <1.5 : 97 : <1.5.
-
Correction Loop: If SM > 1.5%, decrease the flow rate (increase residence time). If Dibromo > 1.5%, decrease LED intensity.
-
Step 3: Inline Quench & Workup
-
Procedure: Direct the reactor effluent into a micromixer where it is continuously quenched with a cold (5°C), mildly buffered aqueous sodium thiosulfate solution adjusted to exactly pH 6.0.
-
Validation Check: Continuously monitor the aqueous phase pH. It must remain strictly between 6.0 and 6.5. This narrow window prevents the hydrolytic debromination that generates the hydroxy impurity.
Step 4: Isolation & Crystallization
-
Procedure: Separate the phases immediately. Dry the organic phase over anhydrous Na2SO4 , concentrate under reduced pressure at <35°C, and crystallize the residue from a heptane/ethyl acetate mixture.
-
Validation Check: Final API intermediate must show <0.5% desbromo and <0.5% dibromo impurities via quantitative NMR or validated HPLC method.
Sources
- 1. WohlâZiegler bromination â Grokipedia [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
Technical Support Center: Optimizing Conversion Rates for Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Executive Summary Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a critical benzylic bromide intermediate in the synthesis of angiotensin II receptor blockers (Sartans)[1]. The transformation from its 4'-methyl precursor relies on a Wohl-Ziegler radical bromination. While theoretically straightforward, this reaction is notoriously prone to stalling, resulting in low conversion rates or unacceptable levels of dibrominated impurities[2]. This guide provides a mechanistic breakdown, a self-validating protocol, and diagnostic workflows to achieve >92% conversion reliably.
Part 1: Mechanistic Causality & Diagnostic FAQs
As a Senior Application Scientist, I frequently see researchers treat radical bromination as a simple "mix and heat" operation. In reality, it is a highly sensitive kinetic system. Understanding the causality behind the failures is the first step to troubleshooting.
Q: Why does the conversion of my starting material stall before 80%, even with excess reagent? A: Stalled conversion is rarely a thermodynamic limitation; it is a kinetic failure caused by radical chain termination. The reaction relies on a delicate propagation cycle driven by a radical initiator like AIBN (Azobisisobutyronitrile). AIBN has a half-life of roughly 1.5 hours at 80°C. If your reaction runs for 4 hours without supplementary initiation, the supply of succinimidyl and bromine radicals drops below the threshold needed to sustain propagation. Adding more N-Bromosuccinimide (NBS) without adding more initiator will not restart the stalled chain.
Q: How does solvent selection dictate the success of the radical chain mechanism? A: Historically, carbon tetrachloride (CCl₄) was the gold standard because it is completely transparent to radicals and lacks abstractable hydrogen atoms. Modern green chemistry mandates replacements, but naive substitutions fail catastrophically. For instance, using a cyclohexane/CCl₄ mixture often results in sluggish, incomplete conversion (frequently stalling at ~45% yield with high dibromination)[2]. Solvents like ethyl acetate can undergo competitive hydrogen abstraction, terminating the chain. The optimal industrial replacements are Chlorobenzene (PhCl) or Acetonitrile (MeCN), which provide excellent thermal stability and no abstractable hydrogens.
Q: What causes the sudden spike in the dibromomethyl impurity, and how can it be suppressed? A: The formation of the dibromomethyl byproduct is a sequential over-reaction. As the concentration of the starting material decreases, the statistical probability of a bromine radical colliding with the already-formed monobrominated product increases. Furthermore, degraded NBS contains free molecular bromine (Br₂). A high instantaneous concentration of Br₂ shifts the mechanism away from controlled radical propagation toward rapid, uncontrolled dibromination. To suppress this, never push the reaction to 100% conversion . The kinetic sweet spot is stopping at 92–95% conversion. Unreacted starting material can be purged during crystallization, whereas the dibromo impurity will carry over and poison subsequent amination steps[3].
Fig 1. Radical bromination pathway highlighting the propagation cycle and dibromination risk.
Part 2: Diagnostic Workflow for Low Conversion
If your High-Performance Liquid Chromatography (HPLC) traces show <90% conversion, follow this validated diagnostic logic tree to isolate the root cause.
Fig 2. Diagnostic workflow for isolating the root cause of low benzylic bromination conversion.
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It utilizes portion-wise addition to control the radical flux and mandatory In-Process Controls (IPCs) to prevent over-bromination.
Objective: Achieve >92% conversion to Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate with <3% dibromo impurity.
Materials:
-
Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (1.05 equiv) – Critical: Must be recrystallized from water and dried under vacuum. If it is yellow, it contains excess Br₂ and will fail.
-
AIBN (0.05 equiv total)
-
Chlorobenzene (Anhydrous, 10 volumes)
Step-by-Step Methodology:
-
System Purge: Charge a jacketed glass reactor with the starting material and chlorobenzene. Agitate at 250 RPM. Purge the headspace with ultra-high purity N₂ for 15 minutes to displace oxygen (which acts as a radical scavenger and terminates the chain).
-
Thermal Equilibration: Heat the mixture to 75°C.
-
Causality Checkpoint: Do not exceed 85°C. Excessive heat causes rapid, uncontrolled thermal decomposition of AIBN, leading to radical-radical coupling (termination) rather than productive propagation.
-
-
Initiator & Reagent Addition: Add 0.025 equiv of AIBN. Immediately begin adding the NBS in 4 equal portions, spaced 30 minutes apart.
-
Self-Validation: The solution should turn a pale, clear yellow. If it turns dark red or brown, free Br₂ is accumulating due to poor initiation. Stop the addition and verify the temperature.
-
-
Chaser Addition: At the 2-hour mark, add the remaining 0.025 equiv of AIBN to sustain the radical flux.
-
In-Process Control (IPC): At 3.5 hours, withdraw a 0.5 mL sample. Quench immediately with 10% aqueous sodium thiosulfate (Na₂S₂O₃). Dilute in MeCN and analyze via HPLC (254 nm).
-
Target Metric: Starting Material < 5%, Monobromo > 92%, Dibromo < 3%.
-
-
Quench and Workup: Once the IPC target is met, immediately cool the reactor to 10°C to halt the radical chain. Filter the mixture to remove the insoluble succinimide byproduct. Wash the organic filtrate with 5% Na₂S₂O₃ (to destroy residual active bromine) followed by brine. Concentrate under reduced pressure.
Part 4: Quantitative Parameter Analysis
The table below summarizes the impact of different reaction parameters on the final conversion and selectivity profile. Use this data to benchmark your current process.
| Solvent System | Initiator | Temp (°C) | Time (h) | Conversion (%) | Dibromo Impurity (%) |
| Carbon Tetrachloride (Legacy) | AIBN | 76 | 4 | 95.0 | 2.5 |
| Cyclohexane / CCl₄ mixture | AIBN | 80 | 8 | 45.0 | 17.0 |
| Ethyl Acetate | BPO | 77 | 6 | 72.0 | 8.0 |
| Chlorobenzene (Optimized) | AIBN | 75 | 4 | 94.5 | 2.8 |
| Acetonitrile | UV (365 nm) | 25 | 2 | 96.0 | 1.5 |
References[3] Process for preparation of valsartan intermediate. US Patent 8492577B2. URL: https://patents.google.com/patent/US8492577B2/en[2] Goossen, L. J., & Melzer, B. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo701391q[1]Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7219325/
Sources
Technical Support Center: Crystallization & Purification of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the isolation and purification of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
This compound is a highly reactive benzylic bromide intermediate, structurally and chemically analogous to the cyano-biphenyl derivatives used in the synthesis of Sartan-class APIs (e.g., Valsartan, Losartan)[1]. Because of the labile nature of the bromomethyl group, standard crystallization approaches often fail, leading to hydrolysis, dimerization, or the occlusion of genotoxic over-brominated impurities[2].
This guide synthesizes field-proven methodologies, thermodynamic principles, and strict kinetic controls to help you achieve >99.5% HPLC purity.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming a crystalline powder? A1: Oiling out occurs when the supersaturation level is pushed too high while the temperature remains above the melting point of the solute-solvent mixture. For biphenyl carboxylate esters, this is typically triggered by adding an anti-solvent (like heptane or water) too rapidly or at an elevated temperature. Causality & Solution: Rapid anti-solvent addition creates localized zones of extreme supersaturation, forcing the compound to separate as a dense oil rather than nucleating into a crystal lattice. To resolve this, you must control the metastable zone width. Seed the solution just below the saturation temperature, reduce your cooling rate to a strict 5°C/hr, and use a highly controlled anti-solvent dosing rate[3].
Q2: My post-crystallization HPLC shows high levels of the dibromomethyl (-CHBr₂) impurity. How can I selectively remove it? A2: The dibromomethyl derivative is a common byproduct of the radical bromination step (e.g., using NBS/AIBN). Because its structural and solubility profiles are nearly identical to the target monobromo product, rapid "crash-cooling" or the use of strong anti-solvents (like pure water) causes the dibromo impurity to become trapped (occluded) within the rapidly forming crystal lattice[2][4]. Causality & Solution: You must switch from a purely anti-solvent crash to a slow cooling-dissolution crystallization. Using a mixed solvent system (e.g., Dichloroethane/Dichloromethane 4:1) with a milder anti-solvent like n-propanol allows the crystal lattice to form slowly, selectively rejecting the dibromo impurity into the mother liquor[3].
Q3: I am detecting a new impurity corresponding to a hydroxymethyl (-CH₂OH) or ether derivative. What went wrong? A3: The benzylic bromide moiety is highly susceptible to solvolysis (nucleophilic substitution). If you utilized an alcohol (ethanol, methanol) as a solvent at elevated temperatures (>50°C), or if your organic solvents were not strictly anhydrous, the bromomethyl group hydrolyzed to a hydroxymethyl group. In concentrated solutions, this hydroxymethyl intermediate can further react with unhydrolyzed starting material to form an ether dimer[2]. Causality & Solution: Crystallization kinetics must outpace degradation kinetics. Keep dissolution temperatures strictly below 50°C, minimize residence time in protic solvents, and ensure all solvents have a Karl Fischer water content of < 0.1%.
Mechanistic Visualization: Degradation Pathways
Fig 1: Primary degradation and impurity pathways for bromomethyl biphenyls.
Part 2: Quantitative Data & Solvent System Optimization
Selecting the correct solvent system is the single most critical variable in purifying bromomethyl biphenyl derivatives. The table below summarizes the thermodynamic impact of various crystallization systems on the final purity and yield, adapted from optimized industrial protocols for analogous sartan intermediates[3][4].
| Solvent System | Cooling Rate | Anti-Solvent | Yield (%) | HPLC Purity (%) | Primary Impurity Retained |
| Dichloromethane | Crash cooling | Pure Water | 81 - 86% | 98.0% | Dibromomethyl (Occluded) |
| DCE / DCM (4:1) | 5°C / hr | n-Propanol | > 94.0% | > 99.5% | Trace Unreacted Methyl |
| Ethyl Acetate | 10°C / hr | Heptane | 88 - 90% | 99.2% | Trace Hydroxymethyl |
| Ethanol (Anhydrous) | Natural cooling | None | ~ 75.0% | 95.0% | Hydroxymethyl / Ether Dimer |
Part 3: Standard Operating Procedures (SOPs)
The following self-validating protocols are engineered to prevent thermal degradation while maximizing the rejection of the dibromomethyl impurity.
Protocol A: High-Purity Cooling-Antisolvent Crystallization (Recommended for >99.5% Purity)
Adapted from advanced biphenyl purification patents[3].
Materials:
-
Crude Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (Assay ~80-85%)
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM) (Anhydrous)
-
n-Propanol (Anhydrous, Anti-solvent)
Step-by-Step Methodology:
-
Dissolution: Suspend 65.0 g of crude product in a solvent mixture of 80 mL DCE and 20 mL DCM.
-
Thermal Control: Attach a reflux condenser to prevent solvent loss. Heat the jacketed reactor to exactly 40°C under moderate agitation (150 RPM) until complete dissolution is achieved. Do not exceed 50°C to prevent thermal degradation.
-
Polish Filtration: Pass the warm solution through a 0.45 μm PTFE filter into a pre-warmed crystallizer to remove insoluble particulate matter.
-
Controlled Cooling: Program the reactor cooling ramp to strictly 5°C/hr . Cool the solution from 40°C down to 5°C. Maintain at 5°C for 40 minutes to establish a stable crystal bed.
-
Anti-Solvent Dosing: Using a precision dosing pump, add 300 mL of n-propanol at a constant rate of 240 mL/hr. Causality: This slow addition rate prevents local supersaturation spikes, ensuring the dibromo impurity remains dissolved in the mother liquor.
-
Isolation: Filter the resulting crystal slurry under vacuum. Wash the filter cake with 50 mL of a pre-chilled (5°C) 1:1 mixture of water and ethanol.
-
Drying: Dry the crystals in a vacuum oven at 40°C (< 50 mbar) for 7 hours to yield the pure product.
Protocol B: Scalable Organic Recrystallization (Class 3 Solvents)
Ideal for pilot-scale operations prioritizing low-toxicity solvents.
-
Suspension: Suspend 100 g of crude product in 200 mL of Ethyl Acetate.
-
Heating: Heat the suspension to 50-55°C until fully dissolved. Maintain this temperature for no longer than 2 hours to minimize solvolysis risk[4].
-
Cooling & Seeding: Gradually cool the solution to 35°C. Introduce 0.5 g of pure product crystals as seeds to bypass the metastable zone and prevent oiling out.
-
Maturation: Continue cooling at 10°C/hr down to 10-15°C. Hold at this temperature for 4 hours to maximize yield.
-
Filtration: Filter the solid and wash with 50 mL of cold Heptane. Dry under vacuum at 40°C.
Workflow Visualization: Protocol A
Fig 2: Optimized cooling-antisolvent crystallization workflow for high purity.
References
- Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (Standard) | Reference Standard | MedChemExpress. medchemexpress.com.
- Reducing genotoxic impurities in the synthesis of 4'-Bromomethyl-2-cyanobiphenyl. benchchem.com.
- CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl. Google Patents.
- CN101648839B - Green synthesis method of bromomethyl biphenyl compound. Google Patents.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 4. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Welcome to the technical support resource for the synthesis and purification of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block. We will address common purification challenges, provide detailed, validated protocols, and explain the scientific principles behind each step to empower you to resolve issues efficiently.
The most common synthetic route to this compound involves the free-radical bromination of its precursor, Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, typically using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1][2] This reaction, known as the Wohl-Ziegler bromination, is highly effective but often incomplete, leading to the primary purification challenge: separating the desired brominated product from the unreacted methyl-biphenyl starting material.[3]
Frequently Asked Questions & Troubleshooting
This section directly addresses the most common issues encountered during the purification of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
Q1: My post-reaction analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate. What is the most effective way to remove it?
A1: The most reliable method is flash column chromatography on silica gel. The key to a successful separation lies in exploiting the slight polarity difference between the starting material and the product. The introduction of the bromine atom increases the molecule's polarity. Therefore, the product, Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, will have a stronger affinity for the polar silica gel stationary phase and elute later than the less polar starting material, Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.[4][5] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is typically most effective.[6]
Q2: I observe a white, water-soluble solid crashing out of my reaction mixture upon cooling or during workup. What is it and how should I handle it?
A2: This solid is almost certainly succinimide, the byproduct of the N-Bromosuccinimide (NBS) reagent.[1] While it has some solubility in organic solvents like dichloromethane, it is highly soluble in water, especially under basic conditions.[7][8] The most effective removal strategy is a simple aqueous workup. Washing the organic layer with water, a dilute basic solution (like 10% sodium bicarbonate), and finally brine will efficiently extract the succinimide into the aqueous phase.[9][10] Filtering the cooled reaction mixture before the aqueous workup can also remove a large portion of the precipitated succinimide.[9]
Q3: My crude product still shows traces of N-Bromosuccinimide (NBS). How can I remove it without affecting my product?
A3: Unreacted NBS can be easily removed by quenching with a mild reducing agent during the aqueous workup. Washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the NBS to succinimide, which can then be removed with a subsequent aqueous or basic wash.[7][9] A color change from pale yellow or orange to colorless in the organic layer is a good visual indicator that the NBS has been completely quenched.[11][12]
Q4: Should I use flash chromatography or recrystallization as my primary purification method?
A4: For separating the product from the starting material, flash chromatography is superior due to the very similar structures and solubilities of the two compounds. Recrystallization is less effective for this specific separation but can be an excellent final polishing step to obtain highly crystalline material after chromatography. Recrystallization is, however, very effective at removing succinimide byproduct if it persists after the workup.[9] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, would be a good starting point for recrystallization development.[13][14]
Purification Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the essential purification procedures.
Protocol 1: Optimized Aqueous Workup
This procedure is designed to efficiently remove the succinimide byproduct and any unreacted NBS.
-
Cooling & Filtration: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to room temperature, then in an ice-water bath for 15-20 minutes. Filter the cold slurry through a Büchner funnel to remove the bulk of the precipitated succinimide. Wash the collected solid with a small amount of cold solvent used for the reaction.
-
Solvent Dilution: Combine the filtrate with the washings and transfer to a separatory funnel. Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) to ensure a clean phase separation.
-
Quenching (if necessary): Wash the organic layer with one portion of 10% aqueous sodium thiosulfate solution. Shake gently and observe for any loss of color.[11]
-
Basic Wash: Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate. This step is crucial for converting the remaining acidic succinimide (pKa ≈ 9.6) into its highly water-soluble sodium salt.[9][15]
-
Final Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to remove residual water and break any emulsions.[11]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
Protocol 2: High-Resolution Flash Chromatography
This protocol details the separation of the target compound from its unreacted methyl-precursor.
-
Column & Solvent Selection:
-
Stationary Phase: Standard silica gel (40-63 µm particle size).
-
Mobile Phase: A non-polar solvent system is required. A common and effective choice is a gradient of Ethyl Acetate (EtOAc) in Hexane.[5] Use Thin Layer Chromatography (TLC) to determine the optimal starting and ending concentrations for your gradient. A good starting point for TLC analysis is 10% EtOAc in Hexane.
-
-
Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the initial chromatography eluent. For better resolution, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the column (dry loading).
-
Column Packing & Elution:
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 2-5% EtOAc in Hexane).
-
Carefully load the sample onto the top of the column.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 15-20% EtOAc in Hexane) to elute the more polar product.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. The unreacted starting material will elute first (higher Rf), followed by the desired bromomethyl product (lower Rf).
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
| Compound | Relative Polarity | Expected Elution Order (Normal Phase) | Typical TLC Rf (10% EtOAc/Hexane) |
| Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate | Lower | 1st | ~0.5 - 0.6 |
| Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate | Higher | 2nd | ~0.4 - 0.5 |
Workflow & Decision Making
The following diagram outlines a logical workflow for the purification process, from crude reaction mixture to isolated, pure product.
Caption: Purification workflow for Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
References
- European Patent Office. (n.d.). Process for producing 4-bromomethylbiphenyl compounds - EP 0553879 B1. Google Patents.
- European Patent Office. (n.d.). Process for producing 4-bromomethylbiphenyl compounds - EP 0553879 A2. Google Patents.
- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
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Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
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King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Wikipedia. (2023, December 2). Wohl–Ziegler bromination. Retrieved from [Link]
- Google Patents. (n.d.). CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.
-
ScienceMadness.org. (2013, November 16). N-bromosuccinimide removal at workup. Retrieved from [Link]
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Organic Syntheses. (n.d.). Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'. Retrieved from [Link]
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Taylor & Francis Online. (2011, January 6). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Retrieved from [Link]
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Global Substance Registration System. (n.d.). METHYL 4-(BROMOMETHYL)-(1,1'-BIPHENYL)-2-CARBOXYLATE. Retrieved from [Link]
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Teledyne Labs. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
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University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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YouTube. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
- Google Patents. (n.d.). US8530689B2 - Processes for the preparation of biphenyl compounds.
- Google Patents. (n.d.). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
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The University of the West Indies at Mona. (2014, October 30). Separation of an Unknown Mixture. Retrieved from [Link]
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Reddit. (2025, August 2). Please help with a vexing isolation. Retrieved from [Link]
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Weber State University. (n.d.). Recrystallization. Retrieved from [Link]
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Reddit. (2024, November 9). Help with Wohl-Ziegler Bromination pls. Retrieved from [Link]
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Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of benzyl bromide. Retrieved from [Link]
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ScienceMadness.org. (2007, June 28). N-Halosuccinimide Solvents Workaround ??. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
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Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate vs methyl ester intermediate in ARB synthesis
An in-depth comparative analysis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate versus the Methyl ester intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), with a specific focus on the industrial production of Telmisartan.
Mechanistic Overview & Industrial Causality
The synthesis of biphenyl-based ARBs like Telmisartan relies heavily on the alkylation of a benzimidazole derivative (BIM) with a 4'-(bromomethyl)biphenyl-2-carboxylate electrophile. Historically, the original Boehringer Ingelheim patent utilized a tert-butyl ester intermediate [3]. However, the tert-butyl route required highly corrosive trifluoroacetic acid (TFA) in toxic solvents (DMF/DMSO) for deprotection, which led to unacceptable levels of sulfated ash (>1.0%) and organic volatile impurities in the final Active Pharmaceutical Ingredient (API) [3].
To bypass these toxicological and yield-limiting bottlenecks, modern synthetic routes have shifted to methyl and ethyl esters . These intermediates allow for mild, base-catalyzed saponification (using NaOH or KOH), ensuring the final API complies with stringent ICH guidelines (<0.1% sulfated ash) [4], [5].
While both methyl and ethyl esters solve the deprotection issue, the choice between them dictates downstream processing, isolation strategies, and crystallization behavior.
Physicochemical Properties & Reaction Metrics
The structural nuances between the methyl and ethyl esters significantly influence their handling and reactivity profiles.
Table 1: Physicochemical Properties Comparison
| Property | Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | Ethyl 4'-(bromomethyl)biphenyl-2-carboxylate |
|---|---|---|
| CAS Number | 114772-38-2 [2] | 133085-87-7 [1] |
| Molecular Formula | C₁₅H₁₃BrO₂ | C₁₆H₁₅BrO₂ |
| Molecular Weight | 305.17 g/mol | 319.19 g/mol |
| Physical State | Off-white solid | Viscous oil / Low-melting solid |
| Steric Hindrance | Low (Rapid saponification) | Moderate (Controlled saponification) |
| Industrial Advantage | Faster hydrolysis kinetics | Bypasses chromatographic purification |
Table 2: Typical Industrial Scale Reaction Metrics
| Metric | Methyl Ester Route | Ethyl Ester Route | Legacy tert-Butyl Route |
|---|---|---|---|
| Deprotection Reagent | NaOH / KOH (Aqueous) | NaOH / KOH (Aqueous) | Trifluoroacetic Acid (TFA) |
| Deprotection Solvent | Methanol / Acetone | Ethanol / Water | DMF / DMSO |
| Intermediate State | >95% purity (Often crystallized) | ~84-85% purity (Used as crude oil) | Variable |
| Sulfated Ash in API | <0.1% (Compliant) | <0.1% (Compliant) | >1.0% (Non-compliant) |
Pathway & Mechanism Visualizations
Workflow comparing the synthesis pathway of Telmisartan via methyl and ethyl ester intermediates.
SN2 coupling mechanism between the BIM nucleophile and the bromomethyl biphenyl ester electrophile.
Self-Validating Experimental Protocols
The following protocols highlight the causality behind the reagent choices and provide self-validating checkpoints to ensure reaction integrity.
Protocol A: Radical Bromination of the Biphenyl Precursor
Causality: The synthesis of the bromomethyl intermediate relies on a radical chain mechanism. While N-Bromosuccinimide (NBS) is common, 1,3-Dibromo-5,5-dimethylhydantoin (DDH) is often preferred industrially due to higher atom economy. The ethyl ester is specifically advantageous here; it yields an oil of ~85% purity that can be advanced without purificatory losses [4].
-
Initiation: Dissolve 1.0 eq of 4'-methylbiphenyl-2-carboxylate (methyl or ethyl) in dichloromethane (DCM).
-
Propagation: Add 0.6 eq of DDH (or 1.1 eq NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to 40 °C under constant stirring for 4–5 hours.
-
Quenching: Cool to 25 °C and quench with water. Wash the organic layer with 5% aqueous sodium bisulfite to neutralize unreacted bromine species.
-
Validation Checkpoint: Perform TLC or HPLC. The disappearance of the starting material confirms completion. Evaporate the DCM. If using the ethyl route, the resulting viscous oil (CAS 133085-87-7) is ready for direct coupling [4].
Protocol B: SN₂ Alkylation (Coupling)
Causality: The nitrogen atom on the benzimidazole ring of BIM acts as the nucleophile. A mild base is required to neutralize the generated hydrobromic acid (HBr), preventing the protonation of the BIM nucleophile which would halt the reaction.
-
Preparation: Suspend 1.0 eq of BIM and 1.2 eq of a base (e.g., aqueous NaOH or K₂CO₃) in a polar solvent like acetone or methyl ethyl ketone (MEK). Heat to reflux.
-
Addition: Add 1.05 eq of the bromomethyl ester (from Protocol A) dropwise to the warm BIM mixture.
-
Coupling: Stir at reflux for 2 to 24 hours depending on the solvent system.
-
Validation Checkpoint: Monitor via HPLC. The reaction is deemed complete when the bromomethyl ester peak falls below 1.0% relative area.
-
Isolation: Separate the aqueous and organic phases. Evaporate the organic phase to yield the Telmisartan ester intermediate [5].
Protocol C: Base-Catalyzed Saponification
Causality: Saponification converts the ester prodrug-like intermediate into the active free carboxylic acid. The methyl ester hydrolyzes marginally faster due to reduced steric bulk, but the ethyl ester route utilizes ethanol, which acts as an excellent co-solvent for the final crystallization of Telmisartan [5].
-
Hydrolysis: Dissolve the Telmisartan ester intermediate in the corresponding alcohol (Methanol for the methyl ester; Ethanol for the ethyl ester).
-
Catalysis: Add 35% w/w aqueous NaOH.
-
Heating: Reflux the mixture for 2–4 hours.
-
Precipitation: Cool the mixture to room temperature. Slowly add glacial acetic acid or 1N HCl to adjust the pH to exactly 6.0–6.5.
-
Validation Checkpoint: A distinct, filterable precipitate of Telmisartan will form at this isoelectric point. Filter, wash with water, and dry at 50 °C. The final API must yield a sulfated ash content of <0.1% to validate the elimination of the legacy tert-butyl/TFA impurities [3].
References
-
Cleanchem Laboratories. "Telmisartan Bromo Ethyl Ester | CAS No: 133085-87-7". Cleanchem. URL:[Link]
-
Asian Journal of Chemistry. "New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug". Asian Pubs. URL:[Link]
- WIPO (Google Patents). "WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan". Google Patents.
- WIPO (Google Patents). "WO2006044648A1 - Process for preparing telmisartan". Google Patents.
Comparative Analysis of Brominating Agents (NBS vs. Bromine) for the Production of CAS 114772-54-2
Executive Summary
The compound 4'-(Bromomethyl)-2-cyanobiphenyl (CAS 114772-54-2), commonly referred to as Br-OTBN, is a high-value, bifunctional organic intermediate[1][2]. It is the critical building block for the synthesis of the "Sartan" class of Angiotensin II Receptor Blockers (ARBs), including blockbuster antihypertensive drugs like Valsartan, Losartan, and Irbesartan[3][4].
The industrial and laboratory-scale synthesis of this compound relies almost exclusively on the free-radical benzylic bromination of its precursor, 4'-methyl-2-cyanobiphenyl (OTBN, CAS 114772-53-1)[5][6]. However, the choice of brominating agent—specifically N-Bromosuccinimide (NBS) versus Elemental Bromine (Br₂) —dictates the reaction's mechanistic pathway, impurity profile, and scalability. This guide provides an objective, data-driven comparison of these two reagents, detailing the causality behind their performance and providing self-validating experimental protocols for drug development professionals.
Mechanistic Causality: The Benzylic Bromination Paradigm
The transformation of the benzylic methyl group to a bromomethyl group proceeds via a free-radical chain mechanism. The causality behind the success of this reaction lies in the stability of the intermediate benzylic radical, which is stabilized by the extended π -conjugation of the biphenyl system[1][5].
Radical chain mechanism for benzylic bromination of 4'-methyl-2-cyanobiphenyl.
The Wohl-Ziegler Pathway (NBS)
When using NBS, the reaction follows the Wohl-Ziegler mechanism. The causality behind NBS's high selectivity is that it acts as a controlled reservoir, maintaining a very low, steady-state concentration of molecular bromine (Br₂) through its reaction with trace hydrobromic acid (HBr) generated during propagation[5]. This low Br₂ concentration suppresses competing electrophilic aromatic substitution (ring bromination) and significantly minimizes the formation of the over-brominated impurity, 4'-dibromomethyl-2-cyanobiphenyl [7].
The Photochemical Pathway (Elemental Bromine)
Elemental bromine (Br₂) relies on direct homolytic cleavage of the Br-Br bond, typically initiated by UV or visible light (photochemical homolysis)[8][9]. Because Br₂ is introduced directly into the system, the localized concentration of bromine radicals is extremely high. While this drives rapid conversion and excellent atom economy, the causality flips: if mixing or stoichiometry is imprecise, the high local concentration of Br₂ forces a second radical abstraction at the already brominated benzylic carbon, leading to high levels of the dibromo impurity[8].
Comparative Analysis: NBS vs. Elemental Bromine
N-Bromosuccinimide (NBS)
-
Advantages: NBS is a stable solid, making it safe and easy to handle on a benchtop scale. Its inherent mechanism restricts the availability of Br₂, leading to a highly selective mono-bromination profile (>90% selectivity)[5][7].
-
Limitations: NBS suffers from poor atom economy. For every mole of product generated, a mole of succinimide waste is produced. Furthermore, because NBS is a solid that transitions to another solid (succinimide) during the reaction, it is notoriously difficult to pump, rendering it unsuitable for modern continuous-flow manufacturing[8].
Elemental Bromine (Br₂)
-
Advantages: Bromine is a liquid, making it the premier choice for automated, continuous-flow photochemical reactors[9]. It boasts near 100% atom economy if the HBr byproduct is recycled or oxidized back to Br₂ in situ (e.g., using H₂O₂).
-
Limitations: Br₂ is highly toxic, corrosive, and requires specialized glass-lined or photochemical reactor setups. Without strict stoichiometric control and immediate quenching, the yield is rapidly consumed by the formation of the dibromo impurity[8].
Quantitative Performance Data
The following table synthesizes experimental data comparing the two reagents under their optimized operational paradigms (Batch for NBS, Continuous Flow for Bromine).
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Optimal Reactor Type | Batch Reactor | Continuous Flow Photochemical |
| Initiation Method | Chemical (AIBN or BPO) + Heat (80°C) | Photochemical (UV/Vis LED, 365nm) |
| Reaction Time | 3.0 – 5.0 hours | 0.5 – 1.0 hours (Residence time) |
| Atom Economy | Low (Generates stoichiometric succinimide) | High (Generates HBr gas) |
| Primary Impurity | 4'-dibromomethyl-2-cyanobiphenyl (~5-11%) | 4'-dibromomethyl-2-cyanobiphenyl (<5% in flow) |
| Crude Purity | 84% – 87% | > 92% |
| Isolated Yield | 80% – 85% | 85% – 92% |
(Data aggregated from established synthetic protocols and patent literature[7][8][9])
Validated Experimental Protocols
Experimental workflow comparison: Batch NBS vs. Continuous Flow Bromine.
Protocol A: Batch Bromination using NBS[5][7]
Objective: Synthesize CAS 114772-54-2 with high selectivity using standard laboratory glassware.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4'-methyl-2-cyanobiphenyl in chlorobenzene (or ethyl acetate).
-
Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of Azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 3 to 5 hours.
-
Self-Validation Mechanism: The reaction's progress is visually self-indicating. Unreacted NBS is denser than the solvent and sits at the bottom of the flask. As the radical chain propagates, NBS is consumed and converted into succinimide, which is less dense and floats to the surface. The cessation of this phase change, combined with the fading of the reaction mixture from orange to pale yellow, confirms the endpoint.
-
Workup: Cool the mixture to 5°C. Filter off the floating succinimide byproduct. Wash the organic filtrate with water, dry over MgSO₄, and concentrate under vacuum. Recrystallize from isopropanol to achieve >99% purity.
Protocol B: Photochemical Continuous Flow using Liquid Bromine[8][9]
Objective: High-throughput, atom-economical synthesis utilizing a photochemical flow reactor.
-
Preparation: Prepare Solution A: 4'-methyl-2-cyanobiphenyl dissolved in 1,2-dichloroethane. Prepare Solution B: Liquid bromine (1.02 equivalents) dissolved in 1,2-dichloroethane.
-
Flow Parameters: Load Solutions A and B into separate syringe pumps. Set the flow rates to achieve a 1:1 volumetric mixing ratio and a residence time of 30 minutes.
-
Irradiation: Direct the mixed stream through a transparent fluoropolymer tubing reactor coiled around a 365nm LED light source (or UV lamp with a copper sulfate wavelength filter) maintained at 70°C.
-
Self-Validation Mechanism: The continuous flow system validates itself through steady-state output. The fluid entering the irradiation zone is a deep red-brown. The immediate decolorization of the stream upon exiting the reactor indicates complete homolysis and radical consumption.
-
Quenching & Workup: Direct the output stream immediately into a stirred vessel containing aqueous sodium bisulfite (NaHSO₃). This instantly quenches any trace unreacted Br₂, halting the reaction and preventing the formation of the dibromo impurity. Separate the organic phase, evaporate the solvent, and dry the product.
References
-
"4-(Bromomethyl)-2′-cyanobiphenyl 114772-54-2 wiki - Guidechem", Guidechem, URL:[1]
-
"CAS 114772-54-2: 4'-bromomethyl-2-cyanobiphenyl - CymitQuimica", CymitQuimica, URL:[2]
-
"Application Notes and Protocols for the Radical Bromination of 4'-Methyl-2-cyanobiphenyl", Benchchem, URL:[5]
-
"An Improved Photochemical Process For The Preparation Of A 4' Bromomethyl 2 Cyanobiphenyl.", Quick Company, URL:[8]
-
"A Preliminary Investigation into the Reactivity of 4'-Bromomethyl-2-cyanobiphenyl: A Technical Guide", Benchchem, URL:[3]
-
"Preparation method of 4'-bromomethyl-2-cyanobiphenyl dissolved in 1,2-dichloroethane", Patsnap, URL:[9]
-
"2-Cyano-4'-methylbiphenyl|Key Sartan Intermediate| Purity", Benchchem, URL:[6]
-
"Synthesis of Valsartan via Decarboxylative Biaryl Coupling", ACS Publications, URL:[4]
-
"WO2008078340A1 - Process for the separation of 4-bromomethyl-2'-substituted biphenyls from 4,4,-dibromomethyl-2'", Google Patents, URL:[7]
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A Comparative Guide to Structural Validation: LC-MS versus GC-MS for Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Executive Summary
The structural validation of pharmaceutical intermediates is a cornerstone of drug development, demanding analytical techniques that provide unambiguous molecular identification. This guide presents an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the structural validation of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, a key synthetic building block. While GC-MS offers powerful fragmentation data for structural elucidation, the analyte's inherent chemical properties—specifically the thermal lability of the bromomethyl group—present a significant risk of on-instrument degradation. In contrast, LC-MS, utilizing soft ionization techniques, provides robust and reliable analysis at ambient temperatures. This guide will demonstrate through theoretical principles, detailed experimental protocols, and comparative data that LC-MS is the superior primary method for the definitive structural validation of this compound, with GC-MS serving as a potential, albeit higher-risk, complementary technique.
Introduction: The Analytical Imperative in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the journey from a chemical blueprint to a safe and effective drug is paved with rigorous analytical checkpoints.[1][2] The structural integrity of every intermediate, such as Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, must be unequivocally confirmed.[3][4] This biphenyl derivative, with a molecular weight of 319.19 g/mol and the formula C₁₆H₁₅BrO₂, serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[5] The choice of analytical methodology for its characterization is not trivial; it dictates the confidence in its identity and purity.
The two titans of chromatographic-mass spectrometric analysis, LC-MS and GC-MS, offer distinct advantages and disadvantages.[6][7] The decision between them hinges entirely on the physicochemical properties of the analyte .[7][8] This guide provides the rationale and experimental framework for making an informed choice, focusing on the critical attribute of thermal stability.
Analyte Profile: Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
A thorough analysis begins with the molecule itself. Its structure presents a dual character: a largely non-polar biphenyl backbone suitable for gas chromatography, but with a potentially reactive benzylic bromide functional group.
-
Molecular Weight: 319.19 g/mol . This is well within the operational range of both GC-MS and LC-MS.
-
Polarity: The molecule is moderately polar due to the ethyl ester group, making it suitable for reversed-phase liquid chromatography.
-
Volatility: The molecule possesses sufficient volatility for GC analysis, assuming it is thermally stable.
-
Thermal Stability (The Decisive Factor): The C-Br bond in the bromomethyl group is the molecule's Achilles' heel. Benzylic halides are known to be thermally labile and can undergo degradation or rearrangement in the high-temperature environment of a standard GC injector (typically ≥250 °C).[9] This potential for thermal decomposition is the single most critical factor influencing the choice of analytical technique. Analysis of thermally labile compounds by GC-MS is possible but often requires specialized techniques like a temperature-programmed injector to minimize degradation.[9][10]
The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds.[6][11] It combines the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.[12][13]
Theoretical Principle
In GC-MS, compounds are vaporized and separated based on their boiling points and interactions with a capillary column.[13] Upon elution, they enter the mass spectrometer and are typically ionized by Electron Ionization (EI). EI is a high-energy ("hard") ionization technique that bombards molecules with 70 eV electrons.[14][15] This process not only creates a molecular ion (M⁺•) but also induces extensive and reproducible fragmentation.[14][16] This fragmentation pattern serves as a unique "fingerprint" that can be matched against spectral libraries like NIST for confident identification.[14]
Experimental Considerations for the Target Analyte
The primary challenge is the analyte's potential for thermal degradation. If the compound decomposes in the injector, the resulting mass spectrum will represent the degradation products, not the parent molecule, leading to an incorrect structural assignment. To mitigate this, a "cool on-column" or temperature-programmed injector is highly recommended to introduce the sample at a lower temperature before gently heating it.
Hypothetical GC-MS Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in 1 mL of ethyl acetate to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL for analysis.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Parameters:
-
Injector: Split/Splitless, operated in splitless mode. A temperature-programmed injector is ideal, starting at 80 °C and ramping quickly after injection. If unavailable, use the lowest possible fixed temperature (e.g., 200 °C) that allows for volatilization.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Oven Program: 150 °C initial, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of the target analyte.
Expected Data and Interpretation
If the analyte is stable, a single chromatographic peak should be observed. The corresponding mass spectrum would be complex due to EI fragmentation. Key expected fragments could include loss of the ethoxy group (-OC₂H₅), the entire ester group, the bromine atom, or the bromomethyl group. The molecular ion at m/z 318/320 (due to bromine isotopes) might be weak or entirely absent. While this fragmentation is excellent for detailed structural confirmation, the absence of a clear molecular ion complicates initial molecular weight verification.
The Liquid Chromatography-Mass Spectrometry (LC-MS) Approach
LC-MS is the premier technique for analyzing non-volatile, polar, and thermally labile compounds.[6][7][17] Its operation at or near ambient temperature preserves the integrity of delicate molecules.[17][18]
Theoretical Principle
LC-MS first separates compounds in the liquid phase, typically based on polarity using reversed-phase chromatography.[19] The eluent from the column is then directed to an ionization source that operates at atmospheric pressure. For a molecule of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.[20][21] These are "soft" ionization techniques that use low energy, preserving the intact molecule and typically forming a protonated molecular ion [M+H]⁺.[20] This makes determining the molecular weight straightforward.[22] Structural information can then be obtained by inducing fragmentation in a controlled manner using tandem mass spectrometry (MS/MS).[1][4]
Experimental Considerations for the Target Analyte
Given the analyte's moderate polarity, both ESI and APCI are viable options. ESI is generally effective for compounds that can be ionized in solution, while APCI is often better for less polar compounds that are easily vaporized.[23][24] A trial of both sources would be prudent, but ESI is a robust starting point. The mobile phase should be compatible with mass spectrometry, typically consisting of volatile solvents and additives like formic acid to promote protonation.
Hypothetical LC-MS Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with 50:50 acetonitrile:water to 10 µg/mL for analysis.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight) equipped with an ESI source.
-
LC Parameters:
-
Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
MS/MS (for fragmentation): If available, perform data-dependent acquisition, selecting the precursor ions at m/z 319.0 and 321.0 for collision-induced dissociation (CID).
-
LC-MS Workflow Diagram
Caption: Workflow for LC-MS analysis of the target analyte.
Expected Data and Interpretation
The analysis should yield a sharp chromatographic peak. The mass spectrum will be much simpler than the EI spectrum. The dominant species will be the protonated molecule, [M+H]⁺, observed as a characteristic isotopic doublet at m/z 319.0 and 321.0 in a ~1:1 ratio, which is the signature for a single bromine atom. This provides immediate and unambiguous confirmation of the molecular weight. MS/MS analysis of this precursor ion would then provide controlled fragmentation to confirm structural connectivity.
Head-to-Head Comparison and Recommendation
The choice between LC-MS and GC-MS for this specific analyte can be summarized by weighing the benefits and risks of each approach.
Comparative Data Summary
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Requirement | Volatile and Thermally Stable | Soluble in a liquid mobile phase |
| Operating Temperature | High (Injector ≥200°C) | Near Ambient (e.g., 40°C) |
| Risk of Degradation | High for this analyte | Very Low |
| Ionization Type | Hard (Electron Ionization)[14][16] | Soft (ESI or APCI)[20] |
| Molecular Ion | Often weak or absent | Typically the base peak ([M+H]⁺) |
| Fragmentation | Extensive, non-selective, library-matchable[14] | Controlled via MS/MS[1] |
| Primary Use Case | Identification of unknowns via library search | Molecular weight confirmation and targeted structural analysis |
| Confidence in MW | Low to Moderate | High to Very High |
Decision Logic: Prioritizing Data Integrity
For structural validation, the first and most crucial piece of data is the correct molecular weight. LC-MS provides this with high confidence. The risk of thermal degradation in GC-MS is not merely a minor inconvenience; it is a fundamental threat to data integrity that could lead to the misidentification of the compound. While the rich fragmentation from GC-MS is valuable, it is only useful if it comes from the correct parent molecule.
Therefore, the logical and scientifically rigorous approach is as follows:
-
Primary Validation: Use LC-MS to confirm the molecular weight via the [M+H]⁺ ion.
-
Structural Confirmation: Use LC-MS/MS to generate fragment ions and confirm the connectivity of the molecule's substructures.
-
Complementary Analysis (Optional): If further detail is needed and the risk is acceptable, GC-MS with a temperature-programmed injector can be used to generate an EI spectrum for library matching and comparison.
Decision Flowchart
Caption: Decision-making flowchart for selecting the optimal technique.
Conclusion
For the structural validation of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, LC-MS is the unequivocally superior and more reliable primary analytical technique. Its ability to operate at ambient temperatures circumvents the significant risk of thermal degradation posed by the analyte's bromomethyl group. LC-MS provides clear, unambiguous confirmation of the molecular weight—the foundational piece of evidence in structural validation. While GC-MS can offer highly detailed fragmentation patterns, this information is only dependable if the analyte survives the analysis intact. For researchers, scientists, and drug development professionals, prioritizing data integrity is paramount. LC-MS ensures that the data collected accurately reflects the molecule synthesized, providing the confidence needed to advance to the next stage of development.
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Yeh, M. K. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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MetwareBio. (n.d.). Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. Retrieved from [Link]
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SCION Instruments. (2025, February 25). What are the common ionization methods for GC/MS. Retrieved from [Link]
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Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]
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Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
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Shimadzu. (n.d.). Interfaces for LC-MS. Retrieved from [Link]
- Agilent Technologies. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
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- Tidswell, T. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS.
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- CHROMacademy. (n.d.). GC-MS Principles.
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- Singh, V., et al. (2011). Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils. TSI Journals.
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- Trifan, A., & Calinescu, I. (n.d.). Determination of polychlorinated biphenyl compounds through gas chromatography coupled with mass spectrometry method.
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Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]
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- LGC Standards. (n.d.). 4'-(Bromomethyl)biphenyl-2-carboxylic Acid tert-Butyl Ester.
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Validating the purity of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate using quantitative NMR
As a Senior Application Scientist navigating the complexities of pharmaceutical intermediate validation, I frequently encounter analytical bottlenecks where traditional methods fall short. Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (commonly referred to as the "bromo-ester" intermediate) is a pivotal building block in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Valsartan and Losartan.
Validating the purity of this intermediate is critical for downstream reaction yields. However, relying on High-Performance Liquid Chromatography (HPLC) for this specific molecule often leads to severe analytical discrepancies. This guide objectively compares HPLC with Quantitative Nuclear Magnetic Resonance (qNMR), detailing why qNMR serves as the superior, self-validating primary method for this reactive intermediate.
The Mechanistic Challenge: Why Traditional Chromatography Fails
The structural hallmark of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is its highly reactive benzylic bromide group. This presents a severe liability during standard chromatographic analysis.
When subjected to reverse-phase HPLC, the analyte is forced through a column using protic mobile phases (typically gradients of Water and Methanol or Acetonitrile). Under these conditions, the electrophilic benzylic carbon undergoes rapid SN1/SN2 solvolysis, converting the bromide into hydroxymethyl or methoxymethyl artifacts during the 15-30 minute run[1].
Consequently, the HPLC chromatogram displays false impurity peaks that were not present in the original batch, artificially deflating the reported purity.
Mechanistic Divergence
To understand this discrepancy, we must map the logical relationship between the analytical environment and molecular stability.
Mechanistic divergence between HPLC degradation and qNMR stability.
Comparative Performance: qNMR vs. HPLC
Unlike HPLC, which relies on comparative calibration curves and identical reference standards, qNMR is a primary ratio method [2]. The area under an NMR resonance is directly proportional to the molar quantity of the nuclei generating that signal. By utilizing an aprotic deuterated solvent, qNMR preserves the integrity of the benzylic bromide while providing absolute quantification[3].
Table 1: Comparative Performance Metrics for Purity Validation
| Analytical Parameter | HPLC-UV | 1 H-qNMR |
| Quantification Principle | Comparative (Requires calibration curve) | Primary Ratio (Direct molar proportionality) |
| Reference Standard | Requires identical standard for the analyte | Requires only a generic Internal Standard (IS) |
| Sample Integrity | High risk of on-column solvolysis | Completely stable in aprotic solvents (e.g., CDCl3 ) |
| Accuracy | Prone to false negatives (underestimation) | Absolute quantification (True batch purity) |
| Method Development | Complex (Column, gradient, wavelength) | Streamlined (Solvent, IS selection, T1 relaxation) |
Experimental Methodology: A Self-Validating qNMR Protocol
A properly designed qNMR experiment is a self-validating system . Because the Internal Standard (IS) and the analyte are co-dissolved in the exact same NMR tube, the IS acts as a continuous internal calibrator for every single scan. Any fluctuations in magnetic field homogeneity or receiver gain affect both molecules equally, neutralizing systemic instrument errors[3].
Step 1: Internal Standard Selection & Gravimetric Preparation
-
Causality: The IS must be highly pure, chemically inert, and possess a resonance distinct from the analyte. For this bromo-ester, 1,4-Dinitrobenzene (1,4-DNB) is ideal. Its aromatic protons present a sharp singlet at ~8.40 ppm, which is widely separated from the analyte's benzylic −CH2Br singlet at ~4.50 ppm.
-
Action: Using a microbalance ( d=0.001 mg), accurately co-weigh ~20 mg of the analyte and ~5 mg of 1,4-DNB into a clean vial.
Step 2: Aprotic Solvation
-
Causality: To prevent the solvolysis reactions that plague HPLC, the solvent must be strictly aprotic.
-
Action: Dissolve the gravimetric mixture in 0.6 mL of Deuterated Chloroform ( CDCl3 ) and transfer to a 5 mm NMR tube.
Step 3: Relaxation-Optimized Acquisition
-
Causality: NMR integrals are only strictly quantitative if the nuclei fully return to their equilibrium magnetization along the Z-axis between pulses[4]. Incomplete relaxation leads to truncated integrals and skewed purity calculations.
-
Action: Determine the longitudinal relaxation time ( T1 ) using an inversion-recovery experiment. Set the relaxation delay ( D1 ) to at least 5×T1max (typically 30–60 seconds for these protons) to ensure >99.3% magnetization recovery. Use a 90° excitation pulse to maximize the signal-to-noise ratio.
Step 4: Spectral Processing & Absolute Calculation
-
Action: Apply precise phase and baseline corrections. Integrate the analyte peak (4.50 ppm, N=2 ) and the IS peak (8.40 ppm, N=4 ). Calculate the absolute purity ( Px ) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity).
Step-by-step workflow for qNMR absolute purity validation.
Experimental Data: Purity Discrepancy Case Study
To validate the mechanistic theory, three distinct batches of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate were analyzed using both standard HPLC-UV (Methanol/Water gradient) and the optimized 1 H-qNMR protocol described above.
Table 2: Experimental Purity Validation Results
| Batch ID | HPLC-UV Purity (%) | 1 H-qNMR Purity (%) | Analytical Discrepancy ( Δ %) |
| Bromo-Ester-001 | 94.2% | 98.7% | -4.5% |
| Bromo-Ester-002 | 95.1% | 99.1% | -4.0% |
| Bromo-Ester-003 | 93.8% | 98.5% | -4.7% |
Data Interpretation: The consistent ~4.5% discrepancy is a direct artifact of the HPLC method. The "impurities" detected by UV were actually solvolysis byproducts generated during the chromatographic run. qNMR, operating in an inert aprotic environment, successfully bypassed this degradation, revealing the true, high purity of the synthesized batches.
Conclusion
For highly reactive intermediates like Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, traditional chromatography is not just inaccurate—it is chemically incompatible. By adopting 1 H-qNMR, analytical scientists can leverage a self-validating, primary ratio method that preserves sample integrity and delivers absolute quantification without the need for identical reference standards.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Diehl, B. W. K., et al. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe.[Link]
-
"A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link]
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A Comparative Guide to the Synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate: Batch vs. Continuous Flow Methodologies
Introduction: The Critical Role of a Key Pharmaceutical Intermediate
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Angiotensin II receptor antagonists used in the management of hypertension.[1] The molecular structure, featuring a biphenyl core with precisely placed functional groups, makes it an ideal precursor for constructing complex therapeutic agents.[1] The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to drug development professionals.
Traditionally, the synthesis of this and similar compounds has been performed using batch processing, a method characterized by sequential steps in a single vessel.[2] However, the pharmaceutical industry is increasingly adopting continuous flow chemistry, where reactants are continuously fed into a reactor, offering significant advantages in control, safety, and efficiency.[3][4] This guide provides an in-depth, objective comparison of these two synthetic paradigms for the production of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, supported by experimental data and established chemical principles.
The Synthetic Pathway: A Two-Step Approach
The synthesis of the target molecule is efficiently achieved through a two-step reaction sequence. This pathway is amenable to both batch and continuous flow execution, allowing for a direct comparison of the methodologies.
-
Suzuki-Miyaura Coupling: This foundational step constructs the biphenyl backbone. It involves a palladium-catalyzed cross-coupling reaction between Ethyl 2-bromobenzoate and (4-methylphenyl)boronic acid. This reaction is renowned for its versatility and tolerance of a wide range of functional groups.[5]
-
Benzylic Bromination: The second step introduces the key bromomethyl functionality. The intermediate from the first step, Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, undergoes a radical bromination at the benzylic position of the methyl group, typically using N-Bromosuccinimide (NBS) and a radical initiator.[6][7]
Part 1: The Traditional Batch Synthesis Approach
Batch synthesis is the conventional workhorse of organic chemistry labs, valued for its flexibility and lower initial equipment cost, making it suitable for exploratory research.[2][8] The entire process is conducted in a single, stirred-tank reactor where reagents are added in discrete steps, and the reaction proceeds over a set period before workup.
Experimental Protocol: Batch Synthesis
Step 1: Suzuki-Miyaura Coupling
-
To a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add Ethyl 2-bromobenzoate (1.0 equiv.), (4-methylphenyl)boronic acid (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.01 equiv.), and a phosphine ligand like PPh₃ (0.03 equiv.).[5][9]
-
Add a suitable solvent system, such as toluene/ethanol, and an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃).[5]
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen.
-
Heat the mixture to reflux (approx. 85-95 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.[9] Purify via column chromatography if necessary.
Step 2: Benzylic Bromination
-
Dissolve the purified intermediate from Step 1 (1.0 equiv.) in a non-polar solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp) to initiate the reaction.[6]
-
Add N-Bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of a radical initiator, such as azo(bisisobutyronitrile) (AIBN) or dibenzoyl peroxide.[7][11]
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with the lamp for 2-4 hours. Monitor the reaction by observing the consumption of the dense NBS at the bottom of the flask.
-
Cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[6]
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to afford the final product, Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
Workflow and Inherent Challenges of Batch Processing
The batch workflow involves discrete, labor-intensive unit operations with significant manual handling and downtime between steps.
Caption: Batch synthesis workflow for Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
Key Challenges:
-
Safety: The benzylic bromination step is particularly hazardous in batch mode. The reaction is exothermic and can lead to a runaway reaction if not carefully controlled.[12] Handling large quantities of bromine or NBS, which are toxic and corrosive, poses significant risks of exposure.[13][14][15]
-
Scalability: Scaling up batch reactions is non-linear. Heat and mass transfer become inefficient in large vessels, leading to poor mixing, localized "hot spots," and inconsistent product quality.[2][16]
-
Process Control: Maintaining precise temperature control throughout a large reactor volume is difficult, which can affect reaction selectivity and yield.[17]
-
Efficiency: Significant time is lost in heating/cooling cycles, material transfers, and cleaning between batches, reducing overall throughput.[3]
Part 2: The Modern Continuous Flow Approach
Continuous flow chemistry conducts reactions in a continuously flowing stream within a network of tubes, coils, and microreactors.[17] This approach transforms chemical manufacturing from a sequence of discrete steps into a single, integrated process.
Experimental Protocol: Continuous Flow Synthesis
A conceptual flow setup would involve two interconnected reactor modules.
Module 1: Suzuki-Miyaura Coupling
-
Prepare two stock solutions. Solution A: Ethyl 2-bromobenzoate, (4-methylphenyl)boronic acid, and a suitable organic solvent (e.g., THF/Methanol). Solution B: A palladium catalyst, a ligand, and an aqueous base.
-
Using precision pumps, feed Solution A and Solution B into a T-mixer to ensure rapid and homogenous mixing.
-
The combined stream flows into a heated packed-bed reactor containing a heterogeneous palladium catalyst (e.g., Pd on carbon) or a heated coil reactor for a homogeneous catalyst system. The residence time is controlled by the flow rate and reactor volume (typically 10-30 minutes).
-
The output stream passes through a back-pressure regulator to maintain pressure and prevent solvent boiling.
-
The product stream is then mixed with a stream of an immiscible solvent (e.g., ethyl acetate) and water for in-line extraction.
-
The biphasic mixture flows through a membrane-based liquid-liquid separator to continuously separate the organic phase (containing the product) from the aqueous phase.[18]
Module 2: Benzylic Bromination
-
The organic stream from Module 1, containing Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, is fed directly into the second module.
-
A separate stream containing a brominating agent is introduced. For enhanced safety, bromine (Br₂) can be generated in situ by mixing streams of an oxidant (e.g., NaOCl) and HBr just before the reaction zone.[12] This avoids storing and handling large quantities of hazardous bromine.
-
The combined streams flow through a photo-reactor (a coil of transparent tubing wrapped around a UV lamp) to initiate the radical reaction. Residence time is typically very short (1-5 minutes).
-
Immediately following the photo-reactor, a quenching stream (e.g., aqueous sodium thiosulfate) is introduced via a T-mixer to neutralize any unreacted bromine, minimizing the formation of impurities.[12]
-
The final stream can be collected for batch workup or directed to further in-line purification steps like continuous crystallization.
Workflow and Advantages of Continuous Flow
The flow process integrates synthesis, and often workup, into a seamless, automated operation.
Caption: Continuous flow synthesis workflow for Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
Key Advantages:
-
Enhanced Safety: The small reactor volumes mean only a tiny amount of hazardous material is present at any given time, virtually eliminating the risk of thermal runaway.[3][19] The in situ generation of bromine means hazardous reagents are produced and consumed immediately, avoiding storage and handling risks.[12][20]
-
Superior Process Control: Precise control over temperature, pressure, residence time, and stoichiometry is easily achieved, leading to highly reproducible results and improved selectivity.[17][21]
-
Seamless Scalability: Increasing production is achieved by simply running the system for longer or by "numbering-up" (running identical reactors in parallel).[2][3] This predictability is a major advantage in drug development.
-
Higher Efficiency and Throughput: Reaction times are drastically reduced from hours to minutes.[16][22] The elimination of start-up/shut-down cycles in a continuous process leads to higher overall throughput for manufacturing campaigns.[17][23]
Head-to-Head Comparison: Batch vs. Continuous Flow
The choice between batch and continuous flow synthesis depends on the specific goals of the researcher or organization, from early-stage discovery to large-scale manufacturing. The following table summarizes the key performance differences.
| Feature | Batch Synthesis | Continuous Flow Synthesis | Advantage |
| Safety | High risk, especially with exothermic bromination and handling of toxic reagents.[13][24] | Inherently safer due to small reactor volumes and in situ reagent generation.[3][12] | Continuous Flow |
| Scalability | Challenging and non-linear; requires process re-engineering.[2] | Straightforward and predictable by extending run time or numbering-up.[3] | Continuous Flow |
| Process Control | Difficult to maintain uniform temperature and mixing in large volumes.[17] | Precise, computerized control over all reaction parameters.[21][25] | Continuous Flow |
| Reaction Time | Hours to days for the complete sequence.[5][6] | Minutes to hours for the integrated process.[16][18] | Continuous Flow |
| Product Quality | Potential for batch-to-batch variability; higher impurity levels from hot spots. | Highly consistent product quality due to steady-state operation.[8][17] | Continuous Flow |
| Throughput | Limited by vessel size and downtime between batches. | High throughput for sustained campaigns; ideal for manufacturing.[3] | Continuous Flow |
| Flexibility | High flexibility for trying different reactions and conditions; ideal for R&D.[2][8] | Less flexible; dedicated setup is optimized for a specific process. | Batch |
| Capital Cost | Lower initial investment for standard laboratory glassware.[2] | Higher initial investment in specialized pumps, reactors, and automation. | Batch |
Conclusion and Future Outlook
For the synthesis of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, both batch and continuous flow methods are viable, but they excel in different domains.
Batch processing remains the pragmatic choice for early-stage research and discovery. Its flexibility and low setup cost allow chemists to quickly explore various synthetic routes and produce small quantities of diverse compounds.[2]
Continuous flow synthesis is the superior methodology for process development and manufacturing. Its unparalleled safety, scalability, and control make it the ideal choice for producing large quantities of API intermediates with high consistency and quality.[4][19][26] The ability to safely handle hazardous reactions like bromination by generating reagents in situ is a transformative advantage that cannot be overstated.[12] As the pharmaceutical industry continues to prioritize safety, efficiency, and sustainability, the adoption of continuous flow processes for the synthesis of critical intermediates like Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is not just a trend, but a necessary evolution.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 3. blog.glchemtec.ca [blog.glchemtec.ca]
- 4. Continuous flow technology vs. the batch-by-batch approach to produce pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. msesupplies.com [msesupplies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Bromine handling and safety | DOCX [slideshare.net]
- 15. dollycorporation.com [dollycorporation.com]
- 16. Flow Chemistry Vs Batch Processes [outsourcedpharma.com]
- 17. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 18. web.mit.edu [web.mit.edu]
- 19. contractpharma.com [contractpharma.com]
- 20. DSpace [open.bu.edu]
- 21. syrris.com [syrris.com]
- 22. researchgate.net [researchgate.net]
- 23. blogs.rsc.org [blogs.rsc.org]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. researchgate.net [researchgate.net]
- 29. cerionnano.com [cerionnano.com]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 33. Suzuki Coupling [organic-chemistry.org]
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- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. 133085-87-7|Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate|BLD Pharm [bldpharm.com]
- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 40. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 41. Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate - C16H16O2 | CSSB00102633340 [chem-space.com]
- 42. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]
- 43. data.epo.org [data.epo.org]
Spectroscopic Validation of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate Reference Standards: A Comparative Guide
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (EBBC) is a highly reactive, electrophilic intermediate that serves as the foundational building block in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as Sartans (e.g., Telmisartan, Valsartan)[1]. Because the bromomethyl moiety is highly susceptible to nucleophilic attack, hydrolysis, and dimerization, the analytical reference standard used to monitor this intermediate must be of unimpeachable quality.
Using compromised reference standards during API synthesis leads to inaccurate impurity profiling and batch failures. This guide objectively compares sourcing strategies for EBBC reference standards and provides a self-validating spectroscopic protocol to ensure absolute structural integrity and compliance with 2[2].
Comparative Analysis: Sourcing EBBC Reference Standards
When establishing analytical methods (such as HPLC or GC-MS) for Sartan API manufacturing, laboratories must choose between Primary Commercial Standards, In-House Working Standards, and Uncertified Intermediates. As outlined by 3[3], the suitability of the standard dictates the reliability of the entire analytical method.
Table 1: Comparative Analysis of EBBC Reference Standard Sources
| Standard Source | Traceability & Certification | Spectroscopic Confidence | Cost & Lead Time | Best Use Case |
| Primary Commercial Standard (e.g., USP/EP or ISO 17034 Vendors) | Absolute (Fully characterized CoA with NMR, MS, IR, HPLC)[4] | Pre-validated; guaranteed free of des-bromo and dimer impurities. | High Cost, Long Lead Time | Final API Release Testing & Regulatory Filing |
| In-House Synthesized Working Standard | Secondary (Must be cross-referenced to a Primary Standard) | High (Requires rigorous internal self-validating protocol) | Moderate Cost, Fast Availability | Routine In-Process Control (IPC) & Method Development |
| Commercial Crude Intermediate | None (Often sold as "98% purity" without rigorous structural proof) | Low (Highly prone to masked hydrolysis or transesterification) | Low Cost, Immediate | Early-stage R&D only (Unsuitable for GMP environments) |
Mechanistic Causality in Spectroscopic Validation
To elevate an in-house batch of EBBC to "Working Standard" status, it must undergo rigorous spectroscopic validation. This protocol is not merely a checklist; it is a self-validating system where each analytical technique provides orthogonal confirmation of the molecule's reactive sites.
Table 2: Key Spectroscopic Validation Markers for EBBC
| Analytical Technique | Target Signal / Marker | Causality / Implication of Deviation |
| HRMS (ESI+) | m/z doublet (1:1 ratio) | Confirms intact Bromine. Deviation implies hydrolysis or dimerization. |
| 1 H NMR (CDCl 3 ) | Singlet at ~4.5 ppm (2H) | Confirms reactive -CH 2 Br site. A shift to 4.7 ppm indicates -CH 2 OH degradation. |
| 1 H NMR (CDCl 3 ) | Quartet ~4.1 ppm (2H), Triplet ~1.0 ppm (3H) | Confirms intact ethyl ester. Absence implies transesterification or cleavage. |
| FT-IR (ATR) | Sharp peak at ~1715 cm −1 | Confirms ester carbonyl. Broad peak >3200 cm −1 indicates moisture/hydrolysis. |
Step-by-Step Experimental Protocol
The following methodology ensures that the validation of the EBBC standard is mechanistically sound and self-verifying.
Step 1: Sample Preparation (Self-Validating Matrix)
-
Action: Dissolve 10.0 mg of the EBBC candidate in 0.6 mL of anhydrous CDCl 3 containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality: The use of strictly anhydrous solvent is non-negotiable. Trace moisture in standard NMR solvents will induce in-situ hydrolysis of the highly reactive bromomethyl group into a hydroxymethyl (-CH 2 OH) artifact during the acquisition period, leading to a false-positive degradation profile. The TMS provides a self-validating zero-point reference to ensure accurate chemical shift reporting, preventing the misidentification of closely eluting aliphatic impurities.
Step 2: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Action: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile. Inject into a Q-TOF mass spectrometer utilizing positive electrospray ionization (ESI+).
-
Causality: Soft ionization (ESI) is selected specifically to prevent the in-source fragmentation of the labile C-Br bond. The analyst must observe the [M+H] + and[M+H+2] + peaks. Because bromine naturally exists as 79 Br and 81 Br in a nearly 1:1 ratio, the exact 1:1 intensity of these two peaks self-validates the retention of the bromine atom. An absence of this isotopic doublet immediately indicates des-bromo degradation.
Step 3: 1 H and 13 C NMR Acquisition
-
Action: Acquire 1 H (16 scans, relaxation delay d1=2s) and 13 C (512 scans) spectra at 298 K.
-
Causality: In the 1 H NMR spectrum, the ethyl ester -CH 3 triplet (~1.0 ppm) is integrated to exactly 3.00. This acts as an internal calibrator. The -CH 2 Br singlet (~4.5 ppm) must subsequently integrate to exactly 2.00. Any deviation from this 3:2 ratio indicates co-eluting aliphatic impurities or partial degradation. A shift of the 4.5 ppm singlet to ~4.7 ppm is the primary causal indicator of hydrolysis.
Step 4: Orthogonal Purity Assessment (HPLC-UV & FT-IR)
-
Action: Analyze via HPLC on a C18 column (Water/Acetonitrile gradient with 0.1% TFA, detection at 254 nm). Perform FT-IR using Attenuated Total Reflectance (ATR).
-
Causality: HPLC provides the quantitative mass balance (acceptance criteria: >99.0% area). However, HPLC alone is not self-validating because hydrolyzed byproducts may have poor UV absorbance. FT-IR orthogonally confirms purity; the absence of a broad O-H stretching band (3200-3500 cm −1 ) validates that the >99.0% HPLC purity is genuine and not masking UV-transparent degradants. The intact ester is simultaneously confirmed by a sharp carbonyl stretch at ~1715 cm −1 .
Validation Workflow Visualization
Workflow for the spectroscopic validation and certification of EBBC reference standards.
References
- Source: drugfuture.
- Source: ich.
- Source: google.
- Source: daicelpharmastandards.
Sources
- 1. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 4. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate proper disposal procedures
An authoritative guide for researchers, EHS (Environmental Health and Safety) officers, and drug development professionals managing the handling and disposal of Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate .
Chemical Profile and Hazard Assessment
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS: 133085-87-7), frequently referred to as Telmisartan Bromo Ethyl Ester, is a critical pharmaceutical intermediate used primarily in the synthesis of angiotensin II receptor antagonists like Telmisartan[1][2].
From a safety and logistical standpoint, the molecule's risk profile is entirely dictated by its benzyl bromide moiety . Benzyl bromides are potent electrophiles, acting as strong alkylating agents that readily react with biological nucleophiles (such as proteins and DNA)[3]. Furthermore, they are severe lachrymators (tear-inducing agents) and are highly destructive to the mucous membranes of the upper respiratory tract[3][4].
Table 1: Physicochemical and Hazard Summary
| Parameter | Specification / Detail |
| Chemical Name | Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate |
| CAS Number | 133085-87-7[2] |
| Primary Hazard Class | Corrosive / Irritant / Lachrymator / Alkylating Agent[4][5] |
| Reactivity | Moisture sensitive; hydrolyzes slowly to release Hydrogen Bromide (HBr) gas[6]. |
| Waste Stream Category | Halogenated Organic Waste |
| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, amines[7]. |
Mechanistic Basis for Disposal and Quenching
The fundamental principle of disposing of reactive alkylating agents is nucleophilic quenching prior to final destruction, or direct high-temperature incineration .
Because the carbon-bromine bond in the benzylic position is highly polarized and stabilized by the adjacent aromatic ring, it is exceptionally susceptible to SN2 nucleophilic substitution. If the compound is improperly disposed of in standard aqueous waste, it will slowly hydrolyze, generating corrosive hydrobromic acid (HBr) and potentially pressurizing sealed waste containers[6][7]. Therefore, proper disposal relies on either controlled hydrolysis using a strong nucleophile (like hydroxide) to yield a stable alcohol, or direct segregation into a halogenated waste stream for commercial incineration[4][8].
Workflow for the segregation, quenching, and disposal of benzyl bromide derivatives.
Standard Operating Procedure (SOP): Disposal & Decontamination
The following procedures are strictly for use in professional, properly equipped laboratory environments utilizing certified fume hoods and appropriate Personal Protective Equipment (PPE).
Protocol A: Bulk Waste Disposal
Do not attempt to quench large, bulk quantities of this chemical in the lab due to the exothermic nature of the hydrolysis reaction and the risk of HBr gas evolution.
-
Segregation: Collect all unreacted bulk material and solvent solutions containing the compound into a clearly labeled, chemically compatible waste carboy designated exclusively for Halogenated Organic Waste .
-
Storage: Keep the waste container tightly sealed in a cool, dry, well-ventilated secondary containment area, away from direct sunlight and incompatible materials (amines, strong bases)[4][9].
-
Final Destruction: Transfer the waste to a licensed professional waste disposal service. The required destruction method is thermal incineration in a facility equipped with an afterburner and a flue gas scrubber. The scrubber is mandatory to neutralize the hydrogen bromide gas produced during combustion[4][10].
Protocol B: In-Lab Quenching of Labware Residues
Empty containers, reaction vessels, and contaminated spatulas must be decontaminated before being washed or discarded to neutralize the lachrymatory and alkylating hazards.
-
Preparation: Ensure the work is conducted inside a functioning fume hood. Wear heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles[4].
-
Reagent Selection: Prepare a 5% aqueous sodium hydroxide (NaOH) solution or a saturated sodium carbonate (soda ash) solution[8].
-
Quenching: Carefully add the alkaline solution to the contaminated labware. For water-insoluble residues, a co-solvent such as ethanol or isopropanol may be added to facilitate the reaction.
-
Agitation & Resting: Swirl the vessel gently. Allow the mixture to stand loosely covered (to prevent pressure buildup from potential off-gassing) for at least 24 hours to ensure complete hydrolysis of the bromomethyl group to the corresponding benign hydroxymethyl derivative.
-
Disposal: Once the reaction is complete, the resulting alkaline solution must be neutralized and disposed of in the halogenated aqueous waste stream, subject to local environmental regulations[8].
Protocol C: Spill Response Logistics
Because of its severe lachrymatory properties, spills require immediate and specific logistical responses.
-
Evacuation & Isolation: Immediately clear the area of personnel and move upwind. Alert the laboratory EHS officer. Do not approach the spill without a self-contained breathing apparatus (SCBA) if the spill is large or outside a fume hood[8].
-
Containment: Prevent the spillage from entering drains or water courses[8].
-
Neutralization: Cover the spill with a solid neutralizing absorbent, such as soda ash (sodium carbonate) or a 1:1:1 mixture of sodium carbonate, clay absorbent (vermiculite), and sand[4][8].
-
Collection: Sweep the absorbed, neutralized material using non-sparking tools and place it into a secure, labeled hazardous waste container for incineration[4]. Wash the spill area thoroughly with 5% aqueous sodium hydroxide, followed by water[8].
References
-
[1] Google Patents: WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan. Available at:
-
[2] Cleanchem: Telmisartan Bromo Ethyl Ester | CAS No: 133085-87-7. Available at: [Link]
-
[7] West Liberty University: Benzyl-Bromide - Safety Data Sheet. Available at:[Link]
-
[5] PubChem: Benzyl Bromide | C7H7Br | CID 7498. Available at:[Link]
-
[6] INCHEM: ICSC 1225 - BENZYL BROMIDE. Available at: [Link]
Sources
- 1. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan - Google Patents [patents.google.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 7. westliberty.edu [westliberty.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
